molecular formula C12H24N2 B3363739 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- CAS No. 105-18-0

2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-

Cat. No.: B3363739
CAS No.: 105-18-0
M. Wt: 196.33 g/mol
InChI Key: ZSHOGSSMVWJOGA-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N,N',N'-tetraethylbut-2-yne-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSHOGSSMVWJOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)CC#CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059314
Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-
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Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-18-0
Record name N1,N1,N4,N4-Tetraethyl-2-butyne-1,4-diamine
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Record name 1,4-Bis(diethylamino)-2-butyne
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Record name 1,4-Bis(diethylamino)-2-butyne
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Record name 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetraethyl-
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Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-
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Record name N,N,N',N'-tetraethylbut-2-ynylenediamine
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Record name 1,4-BIS(DIETHYLAMINO)-2-BUTYNE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(diethylamino)-2-butyne: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Bis(diethylamino)-2-butyne, a symmetrical diaminoalkyne with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and plausible synthetic routes, offering insights grounded in established chemical principles.

Core Molecular Attributes of 1,4-Bis(diethylamino)-2-butyne

1,4-Bis(diethylamino)-2-butyne, also known by its IUPAC name N,N,N',N'-tetraethylbut-2-yne-1,4-diamine, is a member of the alkyne family, characterized by a carbon-carbon triple bond.[1][2] The molecule is symmetrical, with two diethylamino groups flanking the central butyne core.[2]

Chemical Structure

The structural representation of 1,4-Bis(diethylamino)-2-butyne is fundamental to understanding its reactivity and potential applications.

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Central butyne core C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2.5,0!"]; C4 [label="C", pos="3.5,0!"];

// Triple bond C2 -- C3 [label="≡", len=1.5];

// Diethylamino groups N1 [label="N", pos="-1.5,0.5!"]; C5 [label="CH₂", pos="-0.7,0.5!"]; C1 -- C5 [style=invis]; // for positioning C5 -- N1; C6 [label="CH₂", pos="-2.5,1!"]; C7 [label="CH₃", pos="-3.5,1!"]; N1 -- C6; C6 -- C7; C8 [label="CH₂", pos="-2.5,0!"]; C9 [label="CH₃", pos="-3.5,0!"]; N1 -- C8; C8 -- C9;

N2 [label="N", pos="5,0.5!"]; C10 [label="CH₂", pos="4.2,0.5!"]; C4 -- C10 [style=invis]; // for positioning C10 -- N2; C11 [label="CH₂", pos="6,1!"]; C12 [label="CH₃", pos="7,1!"]; N2 -- C11; C11 -- C12; C13 [label="CH₂", pos="6,0!"]; C14 [label="CH₃", pos="7,0!"]; N2 -- C13; C13 -- C14;

// Connections to butyne core C1 -- C2 [style=invis]; C3 -- C4 [style=invis]; C1_dummy [pos="-0.7,0!", shape=point, style=invis]; C4_dummy [pos="4.2,0!", shape=point, style=invis]; C1_dummy -- C5 [style=invis]; C4_dummy -- C10 [style=invis]; }

Figure 1: 2D Chemical Structure of 1,4-Bis(diethylamino)-2-butyne.
Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1,4-Bis(diethylamino)-2-butyne is presented in Table 1. This data is crucial for its handling, purification, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂[1][2]
Molecular Weight 196.33 g/mol [1][2]
IUPAC Name N,N,N',N'-tetraethylbut-2-yne-1,4-diamine[1]
CAS Number 105-18-0[3]
Boiling Point 131-134 °C @ 6 Torr[4]
Melting Point 73-79 °C[4]
SMILES CCN(CC)CC#CCN(CC)CC[1][2]
InChIKey ZSHOGSSMVWJOGA-UHFFFAOYSA-N[1][2]
LogP 1.67340[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 6[3]

Spectroscopic Characterization:

While publicly accessible spectra for 1,4-Bis(diethylamino)-2-butyne are limited, its structural features suggest key spectroscopic signatures. For its close analog, 1,4-Bis(dimethylamino)-2-butyne, spectral data is available and can be used for comparative purposes.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups. The methylene protons adjacent to the alkyne would appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl and methylene carbons of the ethyl groups, the methylene carbons attached to the alkyne, and the sp-hybridized carbons of the alkyne.

  • Infrared (IR) Spectroscopy: Due to the symmetrical nature of the internal alkyne, the C≡C stretching vibration is expected to be weak or absent in the IR spectrum.[6] The C-N stretching and C-H bending and stretching vibrations will be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the nitrogen atoms.

Synthesis and Purification

The synthesis of symmetric 1,4-diamino-2-butynes can be achieved through a variety of methods. A particularly efficient approach is the one-pot, copper(I)-catalyzed A³-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine.[7]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 1,4-Bis(diethylamino)-2-butyne based on established methodologies.[7]

digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

// Reactants Propiolic_acid [label="Propiolic Acid"]; Formaldehyde [label="Formaldehyde"]; Diethylamine [label="Diethylamine"];

// Reaction Reaction [label="Cu(I)-catalyzed\nA³-coupling/\ndecarboxylative coupling", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="1,4-Bis(diethylamino)-2-butyne", color="#FBBC05", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections {Propiolic_acid, Formaldehyde, Diethylamine} -> Reaction [arrowhead=none]; Reaction -> Product; }

Figure 2: Proposed synthetic workflow for 1,4-Bis(diethylamino)-2-butyne.
Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed adaptation of the microwave-assisted synthesis of symmetric 1,4-diamino-2-butynes.[7]

  • Reaction Setup: To a microwave process vial, add propiolic acid (1 equivalent), paraformaldehyde (2.2 equivalents), diethylamine (2.2 equivalents), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., acetonitrile).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a predetermined temperature and time, optimized for this specific transformation.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,4-Bis(diethylamino)-2-butyne.[4][8]

Justification of Experimental Choices:

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and improved purity compared to conventional heating methods.[7]

  • Copper(I) Catalyst: Copper(I) salts are well-established catalysts for A³-coupling reactions, facilitating the formation of the propargylamine intermediate.[7]

  • One-Pot Procedure: This approach is synthetically efficient as it avoids the isolation of intermediates, thereby saving time and resources.[7]

Reactivity and Potential Applications

The chemical reactivity of 1,4-Bis(diethylamino)-2-butyne is dictated by the presence of the alkyne and the two tertiary amine functionalities.

Reactivity of the Alkyne Core

The internal alkyne can undergo various addition reactions, although it is generally less reactive than a terminal alkyne.[9] Potential transformations include:

  • Hydrogenation: Catalytic hydrogenation can reduce the alkyne to the corresponding alkene or alkane.[9]

  • Halogenation: Addition of halogens across the triple bond.[9]

  • Hydroboration-Oxidation: This reaction would lead to the formation of a diketone.[9]

Reactivity of the Diethylamino Groups

The lone pairs on the nitrogen atoms make the diethylamino groups nucleophilic and basic. They can participate in:

  • Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

  • Acid-Base Reactions: Protonation by acids to form the corresponding ammonium salts.

Applications in Drug Development and Medicinal Chemistry

While direct applications of 1,4-Bis(diethylamino)-2-butyne in drug development are not extensively documented, the 1,4-diamino-2-butyne scaffold is of interest in medicinal chemistry. For instance, 1,4-diamino-2-butyne itself has been identified as a mechanism-based inhibitor of pea diamine oxidase.[10]

Furthermore, the related compound 4-(diethylamino)-2-butyn-1-ol is a known metabolite of Oxybutynin, a drug used to treat overactive bladder.[11] This suggests that the diethylamino butynyl moiety is recognized by biological systems. The introduction of an alkyne linker into drug candidates can be beneficial for their bioactivity.[12] The rigid nature of the alkyne can serve as a scaffold to orient pharmacophoric groups in a specific and constrained manner, potentially leading to enhanced binding to biological targets. The bis(amino) functionality also offers opportunities for creating bivalent ligands or for tethering the molecule to other functionalities. The structural motif of bis-amines has been explored in the development of anti-cancer agents.[13][14]

Safety and Handling

1,4-Bis(diethylamino)-2-butyne is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Bis(diethylamino)-2-butyne is a symmetrical diaminoalkyne with well-defined chemical and physical properties. Its synthesis can be efficiently achieved through modern catalytic methods. The presence of both a reactive alkyne core and nucleophilic amino groups makes it a versatile building block in organic synthesis. While its direct role in drug development is still emerging, the structural motifs it contains are of significant interest in medicinal chemistry, suggesting potential for future applications in this field. This guide provides a foundational understanding of this compound for researchers and scientists, enabling its informed use in further investigations.

References

  • PubChem. (n.d.). 1,4-Bis(dimethylamino)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(diethylamino)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N1,N1,N4,N4-Tetraethyl-2-butyne-1,4-diamine. American Chemical Society. Retrieved from [Link]

  • Cheméo. (n.d.). N,N,N',N',-Tetramethyl-2-butene-1,4-diamine. Retrieved from [Link]

  • GSRS. (n.d.). 1,4-BIS(DIETHYLAMINO)-2-BUTYNE. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-bis(dimethylamino)-2-butyne. Retrieved from [Link]

  • PubChem. (n.d.). N,N,2-trimethylbutane-1,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • Pec, P., & Frébort, I. (1992). 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor. European Journal of Biochemistry, 209(2), 661-665.
  • Arrowsmith, M., et al. (2016).
  • Feng, H., et al. (2012). Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine. The Journal of Organic Chemistry, 77(11), 5149-5154.
  • Rout, S. K., et al. (2020). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes.
  • Szabó, A., et al. (2024). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules, 29(14), 3245.
  • Reddit. (2024). Distinguishing between 1 butyne and 2 butyne by using IR spectroscopy. Retrieved from [Link]

  • McDonald, T. O., et al. (2016). N,N-Bis(glycityl)amines as anti-cancer drugs. Bioorganic & Medicinal Chemistry, 24(17), 3943-3952.
  • MDPI. (2024). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. Retrieved from [Link]

  • Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry, 21(3), 291-294.
  • Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.
  • NIST. (n.d.). 2-Butyne-1,4-diol. NIST WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Terminal-alkyne amino acids from Streptomyces spp. (B) Proposed.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • Google Patents. (n.d.). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization.
  • Journal of Medicinal Chemistry. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer.
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Sources

A Technical Guide to the Solubility of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine (CAS No. 105-18-0). Lacking extensive published quantitative data, this document establishes a predictive solubility framework based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. It offers researchers, scientists, and drug development professionals a robust, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic media. This guide is designed to empower users with the foundational knowledge and practical methodology required to effectively utilize this compound in their research and development endeavors.

Introduction to N,N,N',N'-tetraethyl-2-butyne-1,4-diamine

N,N,N',N'-tetraethyl-2-butyne-1,4-diamine is a bifunctional organic molecule characterized by a central alkyne group flanked by two diethylamino functionalities. Its unique structure, combining the rigidity of the butyne backbone with the basicity and nucleophilicity of tertiary amines, makes it a compound of interest in coordination chemistry, as a building block in organic synthesis, and as a potential ligand or curing agent.

In any application, from reaction chemistry to formulation, understanding the compound's solubility is a critical first step. Solubility dictates the choice of solvent for a reaction, influences purification methods such as crystallization, and is a key parameter in formulation science. This guide provides a detailed examination of its expected solubility profile and the means to quantify it.

Physicochemical Profile & Predicted Solubility

The solubility of a solute is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and solvent.[1] The structure of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine offers clear insights into its expected behavior.

Key Structural Features:

  • Molecular Formula: C₁₂H₂₄N₂[2]

  • Molecular Weight: 196.34 g/mol [2]

  • Hydrogen Bond Acceptors: Two tertiary amine nitrogen atoms.[2]

  • Hydrogen Bond Donors: None.[2]

  • Nonpolar Character: A significant portion of the molecule consists of a 12-carbon hydrocarbon skeleton and eight ethyl groups, lending it considerable nonpolar, lipophilic character. The estimated LogP (octanol-water partition coefficient) of 1.67 further indicates a preference for nonpolar environments.[2]

Based on this profile, we can predict its solubility across different solvent classes. The large, nonpolar hydrocarbon structure will be the dominant factor, while the polar tertiary amine groups will allow for some interaction with more polar solvents.

Predicted Solubility Profile:

  • High Solubility / Miscibility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate the large hydrocarbon portion of the molecule.

    • Examples: Toluene, Hexane, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Moderate Solubility: Expected in polar aprotic solvents. The polarity of the solvent can interact with the amine groups, but the large nonpolar part may limit miscibility.

    • Examples: Acetone, Acetonitrile, Dimethylformamide (DMF).

  • Low to Negligible Solubility: Expected in highly polar protic solvents. The molecule cannot donate hydrogen bonds, and its large hydrophobic body will resist solvation by a tightly knit, hydrogen-bonded solvent network like water.[1][3]

    • Examples: Water, Methanol, Ethanol.

Qualitative Solubility Data Summary

Solvent ClassSolvent ExamplePredicted SolubilityPrimary Interaction Mechanism
Nonpolar Aprotic Hexane, TolueneHigh / MiscibleVan der Waals forces between the solvent and the compound's extensive hydrocarbon structure.
Ethers Diethyl Ether, THFHigh / MisciblePrimarily Van der Waals forces with some dipole-dipole interaction with the ether oxygen.
Halogenated DCM, ChloroformHigh / MiscibleDipole-dipole and Van der Waals interactions.
Esters Ethyl AcetateHighA balance of dipole-dipole and Van der Waals interactions.
Ketones AcetoneModerateDipole-dipole interactions with the ketone carbonyl are favorable, but may be limited by the nonpolar bulk.
Nitriles AcetonitrileModerate to LowStrong dipole-dipole interactions of the solvent may not effectively solvate the nonpolar regions.
Polar Protic Water, MethanolVery Low / InsolubleThe compound cannot overcome the strong hydrogen bonding network of the solvent.
Acidic Aqueous 5% aq. HClSolubleThe basic amine groups will be protonated to form a more polar ammonium salt, which is water-soluble.[4]

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility data, a robust experimental protocol is essential. The following gravimetric method is a self-validating system for determining the solubility of a solid compound like N,N,N',N'-tetraethyl-2-butyne-1,4-diamine at a given temperature.

Principle

A supersaturated solution of the compound is prepared in the solvent of interest at a controlled temperature. The solution is allowed to equilibrate, after which the undissolved solid is removed. A known volume of the saturated supernatant is then evaporated to dryness, and the mass of the dissolved solid is measured.

Causality Behind Experimental Choices
  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is crucial for obtaining reproducible and accurate results.

  • Equilibration Time: Achieving true saturation is not instantaneous. A sufficient stirring time (e.g., 24 hours) ensures that the system has reached thermodynamic equilibrium.

  • Supersaturation Approach: Starting with an excess of solid ensures that the solution becomes saturated.

  • Filtration: Using a syringe filter removes all undissolved particulates, ensuring that the weighed sample contains only the dissolved solute.

  • Gravimetric Analysis: Evaporating the solvent and weighing the residue is a direct and highly accurate method for determining the mass of the non-volatile solute.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-12 tared, clean glass vials with screw caps. Record the empty mass of each vial (M_vial).

    • Select a panel of organic solvents for testing (e.g., Hexane, Toluene, THF, Acetone, Acetonitrile).

  • Sample Addition:

    • To a larger vessel (e.g., a 20 mL scintillation vial), add a precisely known volume of the chosen solvent (e.g., 10.0 mL).

    • Add an excess of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine to the solvent (e.g., 1-2 grams). There should be a significant amount of undissolved solid.

  • Equilibration:

    • Seal the vessel tightly to prevent solvent evaporation.

    • Place the vessel in a temperature-controlled shaker or on a stir plate within a water bath set to the desired temperature (e.g., 25 °C).

    • Stir the slurry vigorously for 24 hours to ensure equilibrium is reached.

  • Sample Collection:

    • After 24 hours, stop the stirring and allow the undissolved solid to settle for at least 1 hour within the temperature-controlled bath.

    • Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) using a volumetric pipette or a calibrated micropipette.

    • Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the saturated solution into one of the pre-weighed vials. This step is critical to remove any fine, undissolved particles.

  • Solvent Evaporation:

    • Place the uncapped vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass is achieved. Alternatively, a gentle stream of nitrogen can be used.

  • Measurement & Calculation:

    • Allow the vials to cool to room temperature in a desiccator.

    • Weigh the vials containing the dried solute residue. Record this mass (M_total).

    • Calculate the mass of the dissolved solid (M_solute) = M_total - M_vial.

    • Calculate the solubility in g/L: Solubility (g/L) = M_solute (g) / Volume of aliquot (L)

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Weigh empty vials (M_vial) prep2 Select solvent panel equ1 Add solvent (10.0 mL) + excess solute to vessel prep2->equ1 equ2 Seal and stir at constant T (e.g., 25°C) for 24h equ1->equ2 equ3 Settle for 1h at constant T equ2->equ3 ana1 Withdraw supernatant (2.00 mL) equ3->ana1 ana2 Filter (0.22 µm PTFE) into pre-weighed vial ana1->ana2 ana3 Evaporate solvent (Vacuum oven) ana2->ana3 ana4 Weigh final vial (M_total) ana3->ana4 calc1 M_solute = M_total - M_vial ana4->calc1 calc2 Solubility (g/L) = M_solute / 0.002 L calc1->calc2

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to report the temperature at which any solubility measurement is made.

  • Solvent Purity: Impurities in the solvent can alter its polarity and other physical properties, thereby affecting the measured solubility.

  • Compound Purity: Impurities in the N,N,N',N'-tetraethyl-2-butyne-1,4-diamine can also lead to erroneous results.

Conclusion

N,N,N',N'-tetraethyl-2-butyne-1,4-diamine is a predominantly nonpolar compound with two basic tertiary amine centers. This structure renders it highly soluble in nonpolar and moderately polar aprotic organic solvents, while being largely insoluble in polar protic solvents like water. Its solubility in acidic aqueous solutions is significantly enhanced due to the formation of ammonium salts. For applications requiring precise concentration data, the detailed gravimetric protocol provided in this guide offers a reliable and accurate method for quantitative determination. This foundational data is essential for the effective design of synthetic routes, purification schemes, and final product formulations.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • LookChem. (n.d.). 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • CAS Common Chemistry. (n.d.). Tetraethyl-2-butyne-1,4-diamine.
  • Solubility of Things. (n.d.). ethylenediamine.
  • University of Calgary. (2023). Solubility of Organic Compounds.

Sources

Safety Data Sheet (SDS) for N,N,N',N'-tetraethyl-2-butyne-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph & Safety Guide: N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Critical Safety, Synthesis, and Application Protocols for Drug Discovery[1]

Introduction & Chemical Identity

N,N,N',N'-tetraethyl-2-butyne-1,4-diamine (CAS 105-18-0) is a bis-functional tertiary amine possessing a central alkyne moiety. In pharmaceutical research, it serves as a pivotal intermediate for synthesizing muscarinic acetylcholine receptor agonists (such as tremorine and oxotremorine analogs) and as a ligand in organometallic catalysis.

Unlike simple alkylamines, the presence of the internal alkyne bond (–C≡C–) introduces specific reactivity profiles—namely, the potential for acetylide formation (if terminal, though this is internal) and susceptibility to hydrogenation or hydration. This guide synthesizes safety data with practical handling protocols derived from its structure-activity relationships (SAR).

Physicochemical Profile

Data aggregated from predicted models and read-across from homologous diamines (e.g., CAS 111-53-5).

PropertyValueTechnical Implication
CAS Number 105-18-0 Unique identifier for inventory/regulatory tracking.
Molecular Formula C₁₂H₂₄N₂MW: 196.33 g/mol .
Physical State Liquid (Colorless to pale yellow)Viscosity increases with oxidation; keep under inert gas.
Boiling Point ~115–120 °C at 10 mmHgHigh boiling point allows for high-temp reactions but requires vacuum distillation for purification.
Flash Point ~99 °C (Closed Cup)Class IIIB Combustible Liquid. Preheating required for ignition, but vapors can travel.
Density 0.87 g/cm³Floats on water; complicates spill cleanup in aqueous environments.
pKa ~8.5–9.5 (Estimated)Moderately basic; will form salts rapidly with mineral acids.

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

This compound exhibits the dual hazards of a corrosive amine and a systemic toxin . The lipophilic ethyl groups facilitate rapid dermal absorption, making skin contact as dangerous as ingestion.

Core GHS Classifications
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

    • Mechanism:[1][2][3][4] Alkylamines disrupt cellular pH gradients and can cause neurotransmitter imbalances. Read-across data from 2-butyne-1,4-diol (LD50 Oral Rat: ~132 mg/kg) suggests significant acute toxicity [1].

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

    • Mechanism:[1][2][3][4] High alkalinity saponifies fatty tissues (liquefactive necrosis), allowing deep tissue penetration.

  • Serious Eye Damage: Category 1 (Irreversible damage).

Diagram 1: Emergency Response Decision Tree

This workflow dictates the immediate actions required upon exposure or release.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN/EYE CONTACT Type->Skin Inhale INHALATION Type->Inhale Spill SPILL / LEAK Type->Spill Rinse Immed. Flush (15+ min) Remove Contaminated Clothing Skin->Rinse FreshAir Move to Fresh Air Support Breathing (O2 if trained) Inhale->FreshAir Contain Isolate Area (50m radius) Eliminate Ignition Sources Spill->Contain Medical Seek Medical Attention (Bring SDS) Rinse->Medical FreshAir->Medical Absorb Absorb with Inert Material (Vermiculite/Sand) Contain->Absorb Neutralize Do NOT Neutralize directly on large spills (Heat Risk) Absorb->Neutralize Dispose Dispose as Hazardous Chemical Waste Neutralize->Dispose

Caption: Decision logic for immediate response to N,N,N',N'-tetraethyl-2-butyne-1,4-diamine exposure incidents.

Handling, Storage, & Stability Protocols

Expert Insight: The alkyne bond is thermodynamically stable but kinetically reactive toward heavy metals. The amine groups are prone to N-oxidation.

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen . Oxygen exposure leads to the formation of N-oxides, which can decompose exothermically.

  • Container Material:

    • Recommended: Borosilicate glass, Stainless Steel (316L), HDPE.

    • Prohibited:Copper, Silver, Brass, Bronze.

    • Reasoning: While internal alkynes are less prone to forming explosive acetylides than terminal alkynes, trace hydrolysis or impurities can generate terminal species. Copper acetylides are shock-sensitive explosives [2].

  • Temperature: Ambient (15–25 °C) is generally acceptable, but refrigeration (2–8 °C) extends shelf life by retarding oxidation.

Handling Precautions[2][3][6][7][8]
  • Permeation: Standard nitrile gloves are insufficient for prolonged contact with diamines. Use Laminate Film (Silver Shield/4H) or double-gloved Nitrile/Neoprene for incidental splash protection.

  • Ventilation: All transfers must occur in a fume hood. The vapor pressure is low, but the toxicity threshold is also low.

Synthesis & Application in Drug Discovery

Context: This compound is a structural homolog of the tremorine/oxotremorine class of muscarinic agonists. In drug development, it is used to probe the steric bulk tolerance of the muscarinic acetylcholine receptor (mAChR) binding pocket.

Synthesis Pathway (Mannich Reaction)

The industrial and laboratory synthesis relies on the Mannich reaction, utilizing acetylene (or a precursor), formaldehyde, and diethylamine.

Diagram 2: Synthesis & Application Workflow

This diagram illustrates the formation of the diamine and its downstream conversion to pharmacological agents.

SynthesisPath Acetylene Acetylene (HC≡CH) Catalyst Cat: CuCl / Dioxane Temp: 70-90°C Acetylene->Catalyst Formaldehyde Formaldehyde (HCHO) Formaldehyde->Catalyst Diethylamine Diethylamine (Et2NH) Diethylamine->Catalyst Product N,N,N',N'-tetraethyl- 2-butyne-1,4-diamine (CAS 105-18-0) Catalyst->Product Quat Methyl Iodide (Alkylation) Product->Quat Pharma Oxotremorine Analogs (Muscarinic Agonists) SAR Studies Quat->Pharma

Caption: Mannich synthesis pathway and downstream application in muscarinic agonist development.

Experimental Protocol: Synthesis of Oxotremorine Analogs

Derived from standard Mannich base protocols [3, 4].

  • Reagents: Paraformaldehyde (2.2 eq), Diethylamine (2.2 eq), Propargyl alcohol or Acetylene source, CuCl (cat).

  • Procedure:

    • Combine amine and paraformaldehyde in dioxane.

    • Add copper catalyst.[5][6]

    • Introduce acetylene source slowly (exothermic).

    • Reflux for 4–6 hours.

    • Validation: Monitor disappearance of carbonyl peak via IR (1700 cm⁻¹) and appearance of internal alkyne stretch (weak, ~2200-2260 cm⁻¹).

  • Purification: Vacuum distillation is mandatory to remove unreacted amine and copper residues.

Toxicological & Ecological Impact

Toxicology (Read-Across Analysis)

Due to the scarcity of specific LD50 data for the tetraethyl derivative, safety margins are calculated based on the tetramethyl analog (CAS 111-53-5) and the diol precursor.

  • Acute Oral Toxicity: Estimated LD50 < 200 mg/kg (Rat).[7]

  • Target Organs: Central Nervous System (tremors, cholinergic crisis), Liver (necrosis), Kidneys.

  • Symptoms: Salivation, lacrimation, urination, defecation (SLUD syndrome - typical of cholinergic overstimulation), followed by respiratory depression.

Ecological Fate
  • Aquatic Toxicity: High. Amines are generally toxic to aquatic life due to pH alteration and direct membrane disruption.

  • Biodegradability: Not readily biodegradable. The tertiary amine structure resists oxidative cleavage in standard wastewater treatment.

  • Disposal: Incineration with a scrubber for Nitrogen Oxides (NOx) is the only approved disposal method.

References

  • National Institutes of Health (NIH) - PubChem. 2-Butyne-1,4-diol Toxicity Data. Available at: [Link]

  • Organic Syntheses. Copper-Catalyzed Semi-Reduction of Alkynes. Org.[6] Synth. 2016, 93, 385-400.[5] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of bis-spirocyclic derivatives via Mannich-type reactions. Available at: [Link]

  • LookChem. 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- Product Information. Available at: [Link]

Sources

Tertiary Diamine Ligands Containing Alkyne Backbone: Structural Architecture, Synthesis, and Catalytic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary diamine ligands featuring an alkyne backbone—exemplified by


-tetramethyl-2-butyne-1,4-diamine (TMBDA)—represent a specialized class of bidentate ligands distinct from their saturated analogs like TMEDA (

-tetramethylethylenediamine). While TMEDA is ubiquitous for its ability to form stable 5-membered chelate rings with lithium and magnesium, the alkyne-backbone ligands introduce structural rigidity and

-electron density
that fundamentally alter coordination geometry.

This guide details the physicochemical properties, synthetic pathways, and specific applications of these ligands in organometallic catalysis and medicinal chemistry (specifically PROTAC linker design).

Part 1: Structural Architecture & Ligand Design

The Geometry of Rigidity

The defining feature of this ligand class is the linear 2-butyne spacer. Unlike the ethylene bridge in TMEDA, which allows free rotation and facile cis-coordination, the alkyne bond imposes a linear geometry (


 bond angle at the sp-carbons).
  • Bite Angle & Chelation: The distance between the two nitrogen donors in TMBDA is significantly larger than in TMEDA. Consequently, TMBDA struggles to form monomeric chelate rings with small metal ions (Li

    
    , Mg
    
    
    
    ). Instead, it favors bridging coordination (connecting two metal centers) or open-chain binding .
  • 
    -Interaction:  The alkyne triple bond is not merely a spacer; it is an electron-rich moiety capable of 
    
    
    
    -coordination to soft metals (e.g., Cu(I), Ag(I), Au(I)), creating a tridentate-like binding mode (N-C
    
    
    C-N) unavailable to saturated diamines.
Comparative Analysis
FeatureTMEDA (Saturated)TMBDA (Alkyne Backbone)
Backbone Hybridization sp

(Flexible)
sp (Rigid/Linear)
N-N Distance ~3.0 Å (adjustable)~4.1 Å (fixed)
Primary Coordination Chelating (

)
Bridging (

) or Monodentate (

)
Electronic Effect

-donor only

-donor +

-acid/donor (alkyne)
Key Application Lithiation (Chelation)Deaggregation (Bridging), Cu-Catalysis
Coordination Modes Visualization

CoordinationModes cluster_0 Chelating (TMEDA-like) cluster_1 Bridging (TMBDA-like) M1 Metal Center N1 N N1->M1 Backbone1 Ethylene (Flexible) N1->Backbone1 N2 N N2->M1 Backbone1->N2 Backbone2 Alkyne (Rigid/Linear) M2 Metal A M3 Metal B N3 N N3->M2 N3->Backbone2 N4 N N4->M3 Backbone2->N4 caption Fig 1. Geometric constraints force alkyne ligands (Right) to bridge metal centers rather than chelate like saturated analogs (Left).

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing tertiary diamine alkynes: the classical Nucleophilic Substitution (ideal for lab scale) and the A3 Coupling (ideal for combinatorial/medicinal chemistry).

Method A: Nucleophilic Substitution (Lab Scale Protocol)

This method utilizes 1,4-dichloro-2-butyne as the electrophile. It is robust, scalable, and avoids the use of gaseous acetylene.

Protocol: Synthesis of

-Tetramethyl-2-butyne-1,4-diamine

Reagents:

  • 1,4-Dichloro-2-butyne (1.0 equiv)

  • Dimethylamine (40% aq. solution or ethanolic solution) (4.0 - 5.0 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or THF.

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with

    
     and Acetonitrile. Cool to 0°C.
    
  • Amine Addition: Add the dimethylamine solution slowly. If using aqueous amine, ensure vigorous stirring.

  • Electrophile Addition: Add 1,4-dichloro-2-butyne dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C during addition to prevent polymerization of the alkyne.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 1M HCl (converting amines to salts), wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH pellets to pH >12.

  • Isolation: Extract with diethyl ether (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Distillation: Purify by vacuum distillation (bp ~70-75°C at 15 mmHg) to obtain a clear, colorless oil.

Method B: Copper-Catalyzed A3 Coupling (Medicinal Chemistry)

For complex ligands (e.g., PROTAC linkers), the Aldehyde-Alkyne-Amine (A3) coupling is superior due to its modularity.

  • Reaction:

    
    
    
  • Mechanism: The Cu(I) activates the terminal alkyne, forming a copper acetylide which attacks the iminium ion generated in situ from the aldehyde and amine.

Part 3: Catalytic & Medicinal Utility[1]

Organolithium Chemistry: The "Deaggregation" Effect

In lithiation reactions (e.g., generating n-BuLi aggregates), TMEDA is added to break hexamers into reactive dimers/monomers via chelation. TMBDA acts differently:

  • Mechanism: Due to the wide N-N distance, TMBDA cannot chelate a single Li atom. Instead, it bridges two Li centers, breaking up large aggregates into solvated open dimers .

  • Result: This often leads to different regioselectivity in lithiation reactions compared to TMEDA, as the steric environment around the Li center is less crowded but the aggregate size is still reduced.

Medicinal Chemistry: Rigid Linkers in PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the E3 ligase ligand and the Target Protein ligand is critical.

  • Entropic Penalty: Flexible alkyl chains have high entropic penalties upon binding.

  • Alkyne Solution: The 2-butyne-1,4-diamine motif introduces a rigid, linear segment. This restricts the conformational space, potentially improving the binding affinity and cell permeability of the drug molecule.

  • Click Chemistry Ready: The internal alkyne can be partially reduced to a cis-alkene (using Lindlar catalyst) or fully reduced, offering a "structure-activity relationship (SAR) kit" to tune linker geometry from linear (

    
    ) to bent (
    
    
    
    ) to flexible.
Pathway Diagram: A3 Coupling for Linker Synthesis

A3Coupling Reagents Reagents: Aldehyde (R-CHO) + Amine (R2NH) + Alkyne Iminium Intermediate 1: Iminium Ion Reagents->Iminium Condensation CuAcetylide Intermediate 2: Cu-Acetylide Reagents->CuAcetylide Cu Activation CuCat Catalyst: Cu(I) Salt CuCat->CuAcetylide Coupling C-C Bond Formation (Nucleophilic Attack) Iminium->Coupling CuAcetylide->Coupling Product Product: Propargylic Amine (Linker) Coupling->Product caption Fig 2. The A3 Multicomponent Coupling: A modular route to complex alkyne-diamine ligands.

References

  • Structural Analysis of Alkyne Complexes: Title: Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis via A3 Coupling: Title: Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling. Source: Journal of Organic Chemistry (PubMed). URL:[Link]

  • Medicinal Chemistry Applications: Title: Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Copper Coordination Chemistry: Title: Copper(I) π-complexes with 2-butyne-1,4-diol: Synthesis and crystal structure. Source: Russian Journal of Coordination Chemistry (via ResearchGate). URL:[Link]

The Architect's Guide to High-Throughput Screening: A Methodological and Application Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Throughput Screening (HTS) represents a paradigm shift in early-stage drug discovery, moving from hypothesis-driven, individual tests to a data-driven, massively parallel approach. By integrating robotics, automation, miniaturization, and sophisticated data analysis, HTS enables the rapid evaluation of vast chemical libraries against biological targets to identify "hits"—compounds that elicit a desired biological response.[1][2] This guide provides a comprehensive technical overview of the HTS workflow, from foundational principles and rigorous assay development to data analysis and hit confirmation. It is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret HTS campaigns with scientific integrity and maximal efficiency. We will explore the causality behind critical experimental choices, detail self-validating protocols, and ground our discussion in authoritative standards to empower the next generation of discovery.

Introduction: The HTS Imperative in Modern Drug Discovery

The journey to a new therapeutic is long and arduous, with the initial identification of a promising lead compound being a critical bottleneck. Traditional methods, testing compounds one by one, are insufficient to explore the vast chemical space required to find novel starting points. HTS was born from this necessity, transforming drug discovery by enabling the screening of hundreds of thousands, or even millions, of compounds in a matter of days.[3][4] This acceleration is achieved through a combination of automation, which enhances reproducibility and reduces manual error, and miniaturization, which conserves precious reagents and compound stocks by using high-density microplates (e.g., 384, 1536, or 3456 wells).[1][5]

The core function of HTS is to efficiently sift through large compound libraries to find "hits," which serve as the starting points for medicinal chemistry optimization and further development.[1] It is not a tool for identifying market-ready drugs, but rather for providing high-quality, validated starting points for the drug discovery pipeline.[6]

Foundational Pillars of a Successful HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning and a deep understanding of its core components. The entire process is a highly integrated system where the quality of each step dictates the success of the next.

Key Components:

  • Compound Library: A diverse collection of small molecules, natural products, or other chemical entities that will be screened. The quality and diversity of the library are paramount to increasing the chances of finding novel chemotypes.[7]

  • Biological Assay: The experimental model designed to measure the effect of a compound on a specific biological target or pathway.[8] The choice and design of the assay are the most critical factors in an HTS campaign.

  • Automation & Liquid Handling: Robotic systems that precisely and rapidly dispense nanoliter to microliter volumes of compounds and reagents into microplates.[5][9][10] This is the engine of HTS, ensuring speed, precision, and reproducibility.[9]

  • Detection Instrumentation: Sensitive plate readers that measure the signal generated by the assay (e.g., fluorescence, luminescence, absorbance) to quantify the compound's effect.[6]

  • Data Analysis & Informatics: Specialized software and statistical methods to handle the massive datasets generated, normalize data, identify hits, and filter out false positives.[11][12]

HTS_Pillars cluster_0 Core Components Lib Compound Library Assay Biological Assay Lib->Assay Screened Against Automation Automation & Robotics Assay->Automation Executed Via Detection Signal Detection Automation->Detection Measured By Data Data Analysis Detection->Data Analyzed Via Data->Lib Identifies 'Hits' From

Caption: Core components of the High-Throughput Screening ecosystem.

Methodological Deep Dive: Assay Development and Validation

The assay is the heart of the HTS campaign. Its design determines the biological relevance of the screen and the quality of the data generated. A robust assay must be sensitive, specific, reproducible, and amenable to automation and miniaturization. The authoritative resource for these principles is the Assay Guidance Manual (AGM) , a comprehensive guide developed by experts from industry, academia, and government, and hosted by the National Center for Advancing Translational Sciences (NCATS).[13][14][15][16]

Choosing the Right Assay: Biochemical vs. Cell-Based

The first critical decision is the choice between a biochemical and a cell-based assay format. This choice is a trade-off between the simplicity and directness of a biochemical assay and the physiological relevance of a cell-based one.

Assay TypeDescriptionAdvantagesDisadvantages
Biochemical Uses purified components (e.g., enzymes, receptors) in a controlled, in vitro environment.[17][18]- High throughput- Lower variability- Direct target interaction- Mechanistically clear- Lacks physiological context- May miss compounds requiring cellular metabolism- Target protein may not behave as it does in vivo
Cell-Based Uses living cells to measure a compound's effect on a cellular process (e.g., signaling, gene expression, viability).[17][19][20]- High physiological relevance[21]- Assesses membrane permeability and cytotoxicity[19]- Can identify pathway modulators- Higher variability- More complex to develop and run- Specific target may be ambiguous (phenotypic screening)

Causality: The choice depends on the project's goal. To find a direct inhibitor of a purified kinase, a biochemical assay is ideal. To find a compound that reverses a disease phenotype in a patient-derived cell line, a cell-based assay is necessary, as it integrates the complexity of cellular pathways.[20][21]

The Self-Validating System: Assay Validation Protocol

An HTS assay must be rigorously validated before committing the time and resources of a full-scale screen.[22][23] This validation process establishes the assay's performance, robustness, and statistical confidence. The key statistical parameter used is the Z'-factor (Z-prime) .[3][8][24]

The Z'-Factor: The Z'-factor is a statistical metric that quantifies the separation between the positive and negative control populations, accounting for both the dynamic range and the data variation.[24][25] It provides a single, dimensionless number to assess the quality and suitability of an assay for HTS.[8]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay ClassificationSuitability for HTS
≥ 0.5 Excellent AssayIdeal for HTS. Clear separation between controls.[25][26]
0 < Z' < 0.5 Marginal AssayMay be acceptable, but hit identification will be challenging.[26]
≤ 0 Unacceptable AssayNo separation between controls; not suitable for screening.[8][26]

Expertise: While a Z' ≥ 0.5 is the gold standard, complex cell-based or high-content screens may sometimes proceed with a lower Z' if the phenotype is subtle but valuable.[27] However, this increases the risk of false positives and negatives and requires more rigorous hit confirmation.

Protocol: Z'-Factor Determination
  • Plate Layout: Design a 384-well plate layout. Dedicate half the plate (e.g., columns 1-12) to the negative control (e.g., DMSO vehicle) and the other half (columns 13-24) to the positive control (a known activator or inhibitor).

  • Reagent Preparation: Prepare all assay reagents (cells, enzymes, substrates, buffers) in bulk to ensure consistency across the plate.

  • Dispensing: Use automated liquid handlers to dispense reagents and controls into the plate according to the assay protocol.

  • Incubation: Incubate the plate for the predetermined time at the optimal temperature.

  • Signal Detection: Read the plate using the appropriate detection instrument (e.g., fluorescence plate reader).

  • Calculation:

    • Calculate the mean (μp) and standard deviation (σp) for the 192 positive control wells.

    • Calculate the mean (μn) and standard deviation (σn) for the 192 negative control wells.

    • Apply the Z'-factor formula.

  • Acceptance: If Z' ≥ 0.5, the assay is considered validated for HTS. This process should be repeated on multiple days to ensure reproducibility.[22][23]

The HTS Workflow: From Library to Confirmed Hit

The HTS process is a multi-stage funnel designed to progressively narrow down a large library to a small number of high-quality, validated hits.[28]

HTS_Workflow cluster_workflow HTS Campaign Funnel Primary 1. Primary Screen (100K-2M Compounds, single concentration) Confirmation 2. Hit Confirmation (~1-3% of Library, re-test actives) Primary->Confirmation Identifies 'Actives' DoseResponse 3. Dose-Response (Confirmed Hits, 10-point titration) Confirmation->DoseResponse Identifies 'Confirmed Hits' Secondary 4. Secondary & Orthogonal Assays (Potent Hits) DoseResponse->Secondary Determines Potency (IC50/EC50) SAR 5. Preliminary SAR (Validated Hits) Secondary->SAR Validates Mechanism, Filters False Positives

Caption: The sequential workflow of a typical HTS campaign.

  • Primary Screen: The entire compound library is screened at a single concentration.[12] The goal is speed and efficiency to identify any compound showing activity above a predefined threshold. These initial "actives" or "primary hits" are expected to contain a significant number of false positives.

  • Hit Confirmation: Actives from the primary screen are "cherry-picked" from the library and re-tested under the exact same assay conditions to confirm their activity.[12][29] This step eliminates random errors and poorly reproducible compounds.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration curve). This allows for the determination of potency (IC50 or EC50 values) and helps to prioritize the most potent compounds for further investigation.[12]

  • Secondary and Orthogonal Assays: Potent hits are tested in different assays to further validate their activity.[12]

    • Causality: An orthogonal assay is critical for building confidence in a hit. It uses a different technology or method to measure the same biological endpoint.[12] For example, if the primary assay used fluorescence, an orthogonal assay might use luminescence or a label-free method. This ensures the observed activity is not an artifact of the primary assay's technology (e.g., compound auto-fluorescence).[30]

    • Secondary assays are often more physiologically relevant (e.g., a cell-based assay if the primary was biochemical) to confirm the compound's activity in a more complex biological system.[12]

  • Preliminary SAR Analysis: Chemists and biologists analyze the data from the validated hits to identify preliminary Structure-Activity Relationships (SAR) .[29] This involves looking for trends where small changes in a compound's chemical structure lead to predictable changes in its biological activity. This analysis informs the selection of hit series for full-scale lead optimization.[11][29]

The Future of HTS: Smarter, Faster, and More Predictive

HTS is continuously evolving, driven by technological and conceptual advancements. The focus is shifting from merely increasing the quantity of plates screened to enhancing the quality and biological relevance of the data produced.[7][31][32]

Key Future Trends:

  • AI and Machine Learning: AI is being integrated to improve nearly every step of the HTS process, from predicting compound activity in virtual screens to more accurately identifying hits from noisy data and prioritizing them for follow-up.[33][7][34]

  • Phenotypic & High-Content Screening (HCS): Instead of a single target, HCS uses automated microscopy and image analysis to measure multiple parameters of a cell's response to a compound, providing a much richer, systems-level view of its biological effects.

  • 3D Cell Models and Organoids: Screening in more physiologically relevant models like 3D spheroids or organoids provides more predictive data on a compound's efficacy and toxicity earlier in the discovery process.[7][34]

  • DNA-Encoded Libraries (DEL): This technology allows for the screening of billions or even trillions of compounds at once by tagging each molecule with a unique DNA barcode, dramatically expanding the chemical space that can be explored.[28]

Conclusion

High-Throughput Screening is an indispensable engine for modern drug discovery.[4][5] It is a multidisciplinary field that demands expertise in biology, chemistry, engineering, and data science. The success of an HTS campaign does not hinge on speed alone, but on the rigorous, logical, and self-validating framework within which it is executed. By focusing on robust assay development, employing stringent validation criteria like the Z'-factor, and executing a multi-stage hit confirmation process, researchers can confidently identify high-quality starting points for the development of new medicines. As technology continues to advance, HTS will become an even more powerful, precise, and predictive tool in the quest for novel therapeutics.

References

  • The Crucial Role of Liquid Handling Instruments in High-Throughput Screening - Microlit USA. (2024). Microlit USA.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
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  • The future of high-throughput screening. (2008). PubMed.
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  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
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  • How Is High Throughput Screening Transforming Drug Discovery? (2025). MarketsandMarkets.
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  • Z-factor - Wikipedia. (n.d.). Wikipedia.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018). Promega Corporation.
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH.
  • (PDF) The Future of High-Throughput Screening. (2025). ResearchGate.
  • High throughput screening in modern drug discovery. (n.d.). Unknown Source.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • What is Z' (read Z-factor)? (2024). RxPlora.
  • HTS Assay Validation - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). biotechnologia-journal.org.
  • Introduction - High-Throughput Screening Center. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.
  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). Carpenter-Singh Lab.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • High Throughput Screening (HTS) Services. (n.d.). Evotec.
  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018). SciSpace.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • What is High-Throughput Screening (HTS)? (2024). LabKey.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Cell-based assays on the rise. (2022). BMG LABTECH.
  • (PDF) The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2012). ResearchGate.
  • HTS Assay Development. (n.d.). BOC Sciences.

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An In-Depth Technical Guide to the Mannich-Type Reaction of Acetylene, Paraformaldehyde, and Diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of N,N-diethylpropargylamine via the Mannich-type reaction of acetylene, paraformaldehyde, and diethylamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, critical safety considerations, and methods for purification and analysis. The causality behind experimental choices is elucidated to ensure a thorough understanding of this important synthetic transformation.

Introduction: The Significance of Propargylamines

Propargylamines are a pivotal class of organic compounds characterized by an amino group attached to a propargyl moiety. They serve as versatile building blocks in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and functional materials.[1] The inherent reactivity of the alkyne and the amino group allows for a diverse range of subsequent chemical modifications. The specific target of this guide, N,N-diethylpropargylamine, is a valuable intermediate in various synthetic pathways.

The Mannich reaction is a classic and powerful tool in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In the context of this guide, we explore a variation of this reaction where a terminal alkyne, acetylene, provides the requisite acidic proton for the three-component condensation with formaldehyde (generated from paraformaldehyde) and a secondary amine, diethylamine.[3]

Unraveling the Reaction: Mechanism and Rationale

The synthesis of N,N-diethylpropargylamine from acetylene, paraformaldehyde, and diethylamine proceeds through a well-established Mannich reaction mechanism.[2] A thorough understanding of this mechanism is paramount for optimizing reaction conditions and mitigating potential side reactions.

Formation of the Eschenmoser's Salt Analogue

The reaction is initiated by the in-situ formation of a reactive electrophilic species, the N,N-diethyliminium ion, which can be considered an analogue of Eschenmoser's salt. This occurs through the reaction of diethylamine with formaldehyde, which is generated from the depolymerization of paraformaldehyde.[4]

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and anhydrous source of formaldehyde.[5] Its depolymerization can be achieved by heating or under basic conditions, releasing formaldehyde monomers into the reaction mixture.[6]

The diethylamine then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal yields the electrophilic N,N-diethyliminium ion.

G diethylamine Diethylamine (C₂H₅)₂NH formaldehyde Formaldehyde H₂C=O diethylamine->formaldehyde Nucleophilic Attack paraformaldehyde Paraformaldehyde (CH₂O)n paraformaldehyde->formaldehyde Depolymerization (Heat or Base) iminium_ion N,N-Diethyliminium Ion [(C₂H₅)₂N=CH₂]⁺ formaldehyde->iminium_ion Dehydration

Figure 1: Formation of the N,N-Diethyliminium Ion.

Acetylene as the Nucleophile: The Role of the Catalyst

Acetylene, with a pKa of approximately 25, is weakly acidic.[7] To facilitate its deprotonation and enhance its nucleophilicity, a catalyst is typically employed. Copper salts, particularly copper(I) chloride, are highly effective for this purpose.[8] The catalyst reacts with acetylene to form a copper acetylide intermediate. This intermediate is significantly more nucleophilic than acetylene itself.

The formation of copper acetylide is a critical step, but it also introduces a significant safety hazard, as copper acetylide can be explosive when dry.[9][10] Therefore, the reaction is always conducted in a solvent to keep the acetylide solvated and minimize this risk.

The Carbon-Carbon Bond Forming Step

The final step of the mechanism involves the nucleophilic attack of the copper acetylide on the electrophilic carbon of the N,N-diethyliminium ion. This results in the formation of the desired product, N,N-diethylpropargylamine, and regeneration of the copper catalyst.

G cluster_0 Reaction Core iminium_ion N,N-Diethyliminium Ion [(C₂H₅)₂N=CH₂]⁺ product N,N-Diethylpropargylamine iminium_ion->product acetylene Acetylene HC≡CH copper_acetylide Copper Acetylide HC≡CCu acetylene->copper_acetylide Catalyst Interaction copper_catalyst Cu(I) Catalyst copper_catalyst->copper_acetylide copper_acetylide->iminium_ion Nucleophilic Attack product->copper_catalyst Catalyst Regeneration G setup Reaction Setup step1 1. Charge Flask: Add diethylamine, paraformaldehyde, CuCl, and dioxane to the flask. setup->step1 step2 2. Inert Atmosphere: Purge the system with N₂ or Ar. step1->step2 step3 3. Introduce Acetylene: Bubble acetylene through the mixture via a gas dispersion tube. step2->step3 step4 4. Heat Reaction: Maintain temperature at 60-70°C. step3->step4 step5 5. Monitor Progress: Use TLC or GC to track the reaction. step4->step5 step6 6. Quench Reaction: Cool the mixture and add aqueous NH₄Cl. step5->step6 step7 7. Extraction & Purification: Extract with ether and purify by distillation. step6->step7

Figure 3: Experimental Workflow.

  • Flask Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter connected to an acetylene cylinder via a flow meter, and a dry ice/acetone condenser, add diethylamine (0.2 mol), paraformaldehyde (0.2 mol), and copper(I) chloride (0.01 mol).

  • Solvent Addition: Add 150 mL of anhydrous dioxane to the flask.

  • Inerting the System: Purge the entire system with a gentle stream of nitrogen or argon for 15-20 minutes to remove all air. This is a critical step to prevent the formation of explosive acetylene-air mixtures. [9]4. Acetylene Introduction: Begin bubbling acetylene gas through the reaction mixture at a controlled rate. The use of a gas dispersion tube ensures efficient dissolution of the gas.

  • Heating and Reaction: Gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature and continue the acetylene flow for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Quenching: Once the reaction is complete, stop the acetylene flow and cool the flask to room temperature in an ice bath. Purge the system again with nitrogen to remove any residual acetylene.

  • Work-up: Slowly add 100 mL of a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the reaction and dissolve the copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary
ParameterValue
Diethylamine0.2 mol
Paraformaldehyde0.2 mol
Copper(I) Chloride0.01 mol
Dioxane (Solvent)150 mL
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Acetylene PressureAtmospheric (bubbling)

Safety: A Self-Validating System of Precautions

The reaction described herein involves significant hazards, primarily associated with acetylene gas. A robust safety protocol is not merely a list of rules but a self-validating system where each step is designed to mitigate a specific, understood risk.

  • Acetylene Handling: Acetylene is highly flammable and can form explosive mixtures with air over a wide range of concentrations (2.5-82%). [11]It is also unstable under pressure and can decompose explosively.

    • Causality: The mandatory inert gas purge before and after the reaction directly addresses the risk of forming an explosive acetylene-air mixture.

    • Validation: The absence of oxygen in the reaction vessel is the primary control measure.

  • Copper Acetylide Formation: As previously mentioned, copper acetylide is a shock-sensitive explosive when dry. [10] * Causality: Conducting the reaction in a solvent ensures that the copper acetylide remains in solution, preventing its isolation in a dry, hazardous state.

    • Validation: At no point in the procedure should the reaction mixture be allowed to evaporate to dryness before the copper salts are removed during the work-up.

  • Exothermic Reaction: The Mannich reaction can be exothermic.

    • Causality: The controlled addition of reagents (if scaled up) and careful temperature monitoring are essential to prevent a runaway reaction.

    • Validation: Maintaining the reaction temperature within the specified range ensures a controlled reaction rate.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and gloves, is mandatory. The entire procedure must be conducted in a well-ventilated fume hood.

Purification and Analysis: Ensuring Product Integrity

The crude N,N-diethylpropargylamine obtained after work-up will likely contain unreacted starting materials and byproducts. Purification is essential to obtain a product of high purity.

Purification by Vacuum Distillation

Vacuum distillation is the most effective method for purifying N,N-diethylpropargylamine, which is a liquid at room temperature. [12]

  • Apparatus: Assemble a standard vacuum distillation apparatus.

  • Procedure: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for N,N-diethylpropargylamine under the achieved vacuum.

Due to the basic nature of the amine product, interactions with acidic glass surfaces can sometimes be an issue. While not always necessary for this specific compound, for particularly sensitive amines, pretreatment of the distillation glassware with a silylating agent can be considered. For routine purifications, ensuring the glassware is scrupulously clean and dry is typically sufficient. The use of amine-functionalized silica for chromatographic purification can also be an effective strategy for removing impurities from basic compounds. [13]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and C-N stretching vibrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis, leading to a decrease in yield and the formation of impurities.

  • Polymerization of Acetylene: Under certain conditions, particularly in the presence of acid or at high temperatures, acetylene can polymerize.

    • Mitigation: The use of a well-controlled temperature and a suitable catalyst helps to favor the desired reaction pathway over polymerization.

  • Formation of Butynediol: If water is present in the reaction mixture, the reaction of acetylene with two molecules of formaldehyde can lead to the formation of 1,4-butynediol.

    • Mitigation: The use of anhydrous solvent and paraformaldehyde as a dry source of formaldehyde minimizes the presence of water, thus suppressing this side reaction.

  • Over-alkylation: While less common with secondary amines, further reaction of the product is a possibility, though unlikely under these conditions.

Conclusion

The Mannich-type reaction of acetylene, paraformaldehyde, and diethylamine provides an efficient route to N,N-diethylpropargylamine, a valuable synthetic intermediate. This guide has detailed the underlying mechanism, a comprehensive experimental protocol, and critical safety considerations. By understanding the rationale behind each step, researchers can confidently and safely perform this synthesis, paving the way for further discoveries in drug development and materials science.

References

  • Paananen, H., & Pakkanen, T. T. (n.d.). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. University of Eastern Finland, Department of Chemistry.
  • Astor Scientific. (2025, October 13). Paraformaldehyde — Chemistry, Uses & Best Practices.
  • IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.
  • Beilstein Journals. (2025, March 13).
  • Honeywell. (n.d.).
  • DSpace. (n.d.). Controlling the Depolymerization of Paraformaldehyde with Pd–Phosphine Complexes.
  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Google Patents. (n.d.).
  • PMC. (2024, January 2).
  • Royal Society of Chemistry. (n.d.). Base and copper(i) catalyzed Mannich, alkyne hydroamination cascades for the direct synthesis of 2-methylenepyrrolidines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ResearchGate. (2013, November 1).
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.). Copper(I) acetylide.
  • New Jersey Department of Health. (n.d.). Acetylene - Hazardous Substance Fact Sheet.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Depolymerization of paraformaldehyde[14].

  • BAuA. (2024, September 30). Amines - Determination of N,N-dimethylethylamine, N,N-dimethylisopropylamine, N,Ndimethyl-n-propylamine and triethylamine in wor.
  • Prudent Practices in the Labor
  • IC/Unicamp. (n.d.). Copper(I)
  • SciSpace. (n.d.).
  • MDPI. (2019, February 14). Kinetic Study of the Selective Hydrogenation of Acetylene over Supported Palladium under Tail-End Conditions.
  • ResearchGate. (2025, August 6). Copper(I)
  • E3S Web of Conferences. (n.d.). Research of the synthesis of new acetylene aminoalcohols.
  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
  • NICHD. (n.d.).
  • Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
  • Wikipedia. (n.d.). Acetylene.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). (Diethylamino)methanol: A Versatile Reagent for Mannich Reactions in Research and Drug Development.
  • ACS Publications. (n.d.). Study on exposing supported copper compounds to acetylene.
  • Wikipedia. (n.d.). Mannich reaction.
  • PMC. (n.d.).

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Technical Guide: Copper-Catalyzed Ethynylation of Diethylamine and Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The copper-catalyzed ethynylation of diethylamine and formaldehyde—classically known as the Mannich reaction or, in modern catalysis, a subset of


-coupling (Aldehyde-Amine-Alkyne)—is the primary route to synthesizing 

-diethylprop-2-yn-1-amine
. This propargylamine serves as a critical pharmacophore in monoamine oxidase (MAO) inhibitors (e.g., Selegiline, Rasagiline) and a versatile synthon for "Click" chemistry (CuAAC).

This guide moves beyond standard textbook descriptions to address the operational nuances of handling acetylene gas, managing the equilibrium of iminium ion formation, and mitigating the explosion hazards associated with copper acetylides.

Mechanistic Foundations & Causality

To optimize yield, one must understand that this reaction is not a simple three-component collision. It proceeds through two distinct, intersecting cycles: the Organic Cycle (Iminium formation) and the Catalytic Cycle (Cu-Acetylide formation).

The Dual-Cycle Mechanism
  • Iminium Formation (Rate-Determining Equilibrium): Diethylamine reacts with formaldehyde to form the electrophilic iminium ion (

    
    ). Causality: Water is a byproduct here. If water accumulates, the equilibrium shifts back to the starting materials. Using paraformaldehyde and anhydrous solvents (e.g., 1,4-dioxane) drives this forward.
    
  • Copper Activation: The Cu(I) catalyst coordinates with the alkyne (acetylene). A base (often the amine itself) facilitates deprotonation, generating the active Copper(I) Acetylide species.

  • Nucleophilic Attack: The organometallic Cu-acetylide attacks the electrophilic iminium ion.

  • Protonolysis/Regeneration: The resulting complex is protonated (often by the next equivalent of alkyne or conjugate acid), releasing the propargylamine and regenerating the Cu(I) catalyst.

Visualization: The Catalytic Cycle

The following diagram illustrates the intersecting pathways. Note the critical role of the amine acting as both reactant and base.

A3_Coupling_Mechanism Start Reagents: Diethylamine + Formaldehyde Iminium Iminium Ion [Et2N=CH2]+ Start->Iminium - H2O (Equilibrium) Transition Nucleophilic Attack (C-C Bond Formation) Iminium->Transition Cu_Cat Cu(I) Catalyst Cu_Acetylide Cu-Acetylide Species [Cu-C≡CH] Cu_Cat->Cu_Acetylide Activation Acetylene Acetylene (HC≡CH) Acetylene->Cu_Acetylide Cu(I) + Base Cu_Acetylide->Transition Attacks Iminium Product Product: N,N-diethylprop-2-yn-1-amine Transition->Product Protonation Product->Cu_Cat Regenerates Catalyst

Caption: Figure 1. The intersecting catalytic cycles. The formation of the Cu-Acetylide (red) is the activation step that enables attack on the transient iminium ion.

Critical Safety: The Copper Acetylide Hazard

WARNING: This reaction involves the formation of copper acetylides.

  • The Hazard: Dry copper(I) acetylide is a sensitive primary explosive. It can detonate upon friction, impact, or heating.

  • The Control: Never allow the reaction mixture to dry out completely while the catalyst is active. Quench with acid (e.g., dilute HCl) to decompose acetylides before disposal or workup.

  • Material Compatibility: Do NOT use copper tubing, brass regulators, or bronze fittings for the acetylene line. Use stainless steel or Teflon. Acetylene gas forms explosive acetylides on contact with metallic copper.[1][2]

Advanced Experimental Protocol

This protocol uses Paraformaldehyde (PFA) instead of formalin to minimize water content and Copper(I) Chloride (CuCl) as the catalyst.

Reagents & Equipment[3]
  • Diethylamine: 10.0 mmol (1.03 mL)

  • Paraformaldehyde: 15.0 mmol (450 mg) – Excess ensures full conversion of amine.

  • Acetylene Source: Balloon or low-pressure bubbling (1 atm).

  • Catalyst: CuCl (0.5 mmol, 5 mol%).

  • Solvent: 1,4-Dioxane (anhydrous, 10 mL).

  • Safety: Blast shield, well-ventilated fume hood.

Step-by-Step Methodology
  • Catalyst Activation (Inerting):

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under Argon/Nitrogen flow.

    • Add CuCl (50 mg) and Paraformaldehyde (450 mg).

    • Why: Pre-mixing solid PFA and catalyst ensures the catalyst is distributed before the amine (which can coordinate strongly to Cu) is added.

  • Reactant Addition:

    • Add anhydrous 1,4-Dioxane (10 mL).

    • Add Diethylamine (1.03 mL) via syringe.

    • Observation: The solution may turn slightly green/blue due to amine-copper complexation. This is normal.

  • Ethynylation (The Reaction):

    • Purge the headspace with Acetylene gas for 5 minutes (using a needle outlet to a bleach trap).

    • Set up an Acetylene balloon or maintain a slow, steady bubble.

    • Heat the mixture to 80°C in an oil bath.

    • Reaction Time: Stir vigorously for 12–16 hours.

    • Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). Stain with KMnO4 (alkyne shows yellow/brown) or Dragendorff (amine shows orange).

  • Workup (Safety Critical):

    • Quench: Cool to room temperature. Add 5 mL of 10% HCl. This destroys any residual Cu-acetylides and protonates the product, pulling it into the aqueous phase.

    • Wash: Wash the aqueous layer with diethyl ether (

      
       mL) to remove non-basic impurities (e.g., unreacted formaldehyde oligomers).
      
    • Basify: Adjust the aqueous layer to pH > 12 using 2M NaOH.

    • Extract: Extract the free amine product with Diethyl Ether or DCM (

      
       mL).
      
    • Dry & Concentrate: Dry over

      
      , filter, and concentrate under reduced pressure (keep bath 
      
      
      
      °C, product is volatile).
Self-Validating Analytical Checkpoints
CheckpointObservationInterpretation
Visual (During Rxn) Deep red/brown precipitateFormation of Cu-Acetylide (Active species). If black/tarry, temperature is too high (polymerization).
NMR (

H)

ppm (triplet,

Hz)
Diagnostic terminal alkyne proton (

).
NMR (

H)

ppm (doublet,

Hz)
Propargylic methylene (

).
IR Spectroscopy Peak at

Sharp

stretch.

Optimization & Troubleshooting

The following data summarizes optimization parameters for the ethynylation of secondary amines.

Solvent & Catalyst Screening (Comparative Data)

Conditions: Diethylamine (1 eq), PFA (1.5 eq), Acetylene (1 atm), 100°C, 12h.

SolventCatalyst (5 mol%)Yield (%)Notes
1,4-Dioxane CuCl 92% Optimal balance of solubility and boiling point.
TolueneCuCl85%Good, but PFA solubility is lower.
DMSOCuI78%High yield but difficult workup (high BP).
WaterCuCl45%Equilibrium favors hydrolysis of iminium; requires excess amine.
DioxaneCu(OAc)

65%Cu(II) requires induction period (reduction to Cu(I)).
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Reaction Check1 Is Catalyst Active? Problem->Check1 Check2 Is Iminium Forming? Check1->Check2 Catalyst looks normal Sol1 Use CuCl (fresh) Avoid Cu(II) without reductant Check1->Sol1 Catalyst turned black immediately Sol2 Switch to Paraformaldehyde Add Molecular Sieves Check2->Sol2 Reaction wet/Formalin used Sol3 Purge O2 completely (O2 causes oxidative coupling) Check2->Sol3 Glaser Coupling Byproduct observed

Caption: Figure 2. Troubleshooting logic for common failure modes in ethynylation.

References

  • Reppe, W. (1949). Chemie und Technik der Acetylen-Druck-Reaktionen. Verlag Chemie.
  • Wei, C., & Li, C. J. (2002). "A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water." Journal of the American Chemical Society, 124(20), 5638–5639. Link (Seminal paper on modern

    
     coupling).
    
  • Gommermann, N., & Knochel, P. (2005). "Practical Highly Enantioselective Synthesis of Propargylamines through a Copper-Catalyzed Three-Component Reaction." Chemistry – A European Journal, 12(16), 4380–4392. Link (Detailed mechanistic insight into Cu-catalysis).

  • Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). "A Walk Around the

    
    -Coupling." Chemical Society Reviews, 41, 3790-3807. Link (Comprehensive review of the reaction class).
    
  • Sigma-Aldrich. (2024). "Safety Data Sheet: Copper(I) Acetylide Hazards." Link (General reference for safety protocols).

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Technical Guide: Strategic Solvent Selection for the Extraction and Purification of 1,4-Bis(diethylamino)-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 1,4-bis(diethylamino)-2-butyne (CAS 103-69-5), a critical intermediate in corrosion inhibition and brightener formulations, presents a unique set of physicochemical challenges. Synthesized typically via the copper-catalyzed Mannich reaction of acetylene (or propargyl alcohol), formaldehyde, and diethylamine, the target molecule exists in a complex matrix containing unreacted amines, copper salts, and polymeric byproducts.

This guide moves beyond generic extraction protocols to provide a scientifically grounded methodology for solvent selection. By leveraging the molecule's specific pKa and lipophilicity (LogP) , we define a "pH-Swing" extraction strategy that maximizes yield (>85%) while ensuring the removal of transition metal catalysts and precursor amines.

Part 1: Physicochemical Profiling & Extraction Logic

To select the optimal solvent, one must first understand the solute. 1,4-bis(diethylamino)-2-butyne is a tertiary diamine with the following critical properties:

PropertyValue (Approx.)Implication for Extraction
Molecular Weight 196.33 g/mol Moderately volatile; requires vacuum distillation for final purity.
LogP (Lipophilicity) ~1.8Moderately lipophilic. It will partition strongly into non-polar organic solvents when in its neutral state.
pKa (Conjugate Acid) ~8.5 – 9.5Exists as a water-soluble salt at pH < 6 and a lipophilic free base at pH > 11.
Boiling Point High (>100°C @ reduced pressure)Significantly higher than the impurity diethylamine (bp 55°C), facilitating separation.
The Separation Mechanism

The extraction relies on two distinct mechanisms:

  • pH-Dependent Solubility: By adjusting the aqueous phase to pH > 12, we suppress the ionization of the tertiary amines, forcing the molecule into the organic phase.

  • Partition Coefficient Differential: The target molecule is significantly more lipophilic than the starting material (diethylamine) and the catalyst (copper salts), allowing for selective partitioning into medium-polarity solvents.

Part 2: Solvent Selection Matrix

The ideal solvent must solubilize the target diamine while rejecting water, copper complexes, and polymerized tars.

Comparative Analysis of Candidate Solvents
SolventSelectivityRecovery EnergySafety ProfileVerdict
Diethyl Ether HighLow (bp 34.6°C)Poor (Peroxide former, highly flammable)Historical Standard. Effective for small scale but dangerous for scale-up.
Dichloromethane (DCM) Excellent Low (bp 39.6°C)Moderate (Carcinogen suspect, volatile)Best for Purity. High density aids phase separation. Solubilizes the amine extremely well.
Methyl tert-Butyl Ether (MTBE) HighMedium (bp 55°C)Good (Less peroxide risk than ether)Recommended Green Alternative. Good balance of solvating power and safety.[1]
Toluene ModerateHigh (bp 110°C)Good (Flash point 4°C)Best for Scale-up. High boiling point requires stronger vacuum for removal but avoids emulsion formation.
The Senior Scientist’s Recommendation

For laboratory-scale purification (<50g) , Dichloromethane (DCM) is the superior choice due to its high solubilizing power for tertiary amines and ease of evaporation. For process-scale (>1kg) , MTBE or Toluene is preferred to mitigate flammability and environmental risks.

Part 3: Optimized Extraction Protocol

This protocol assumes a reaction mixture containing the target product, water, unreacted diethylamine, formaldehyde, and copper catalyst.

Phase 1: Reaction Quench & Acidic Wash (Impurity Removal)

Rationale: Remove non-basic impurities (tars) before isolating the amine.

  • Quench: Dilute the reaction mixture with 1M HCl until the pH is < 2.

    • Mechanism:[2][3][4] This protonates the diamine (forming the dihydrochloride salt), making it highly water-soluble.

  • Wash: Extract this acidic aqueous phase with a small volume of Ethyl Acetate or Hexane .

    • Result: Discard the organic layer. The target amine remains in the aqueous phase; non-basic polymers are removed in the organic waste.

Phase 2: The pH Swing (Target Isolation)

Rationale: Convert the salt back to the free base for extraction.

  • Basification: Cool the aqueous phase to 0–5°C. Slowly add 50% NaOH (aq) with vigorous stirring until pH > 12 .

    • Critical Control Point: The solution will become cloudy/oily as the free amine separates.

    • Copper Control: If copper salts are present (blue/green), add Ammonium Hydroxide (NH4OH) . This forms a water-soluble copper-amine complex

      
      , preventing copper from co-extracting into the organic layer.
      
Phase 3: Liquid-Liquid Extraction
  • Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x solvent volume).

    • Technique: Shake vigorously to ensure equilibrium.

  • Brine Wash: Combine the organic extracts and wash once with Saturated Brine (NaCl) .

    • Why: Removes residual water and dissolved diethylamine.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na2SO4) for 30 minutes. Filter off the solid.

Phase 4: Concentration & Purification
  • Stripping: Remove the solvent using a rotary evaporator.

    • Note: Residual diethylamine (bp 55°C) will co-evaporate with the solvent.

  • Vacuum Distillation: The crude oil is purified by distillation under reduced pressure (e.g., 5–10 mmHg).

    • Target: Collect the fraction corresponding to the high-boiling diamine.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the extraction process, highlighting the critical phase-switching steps.

ExtractionWorkflow ReactionMix Reaction Mixture (Product, DEA, Cu, Tars) Acidify Add 1M HCl (pH < 2) Protonation Step ReactionMix->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Wash w/ Hexane OrgWaste Organic Phase (Non-basic Tars) PhaseSep1->OrgWaste Discard AqPhase1 Aqueous Phase (Product Salt + Cu) PhaseSep1->AqPhase1 Keep Basify Add NaOH/NH4OH (pH > 12) Free-Basing Step AqPhase1->Basify Extract Extract with DCM Basify->Extract AqWaste Aqueous Waste (Cu-Ammonia Complex) Extract->AqWaste Discard OrgPhase2 Organic Phase (Target Amine) Extract->OrgPhase2 Keep Purify Dry & Distill (Vacuum) OrgPhase2->Purify FinalProduct Pure 1,4-Bis(diethylamino)-2-butyne Purify->FinalProduct

Figure 1: Strategic pH-swing extraction workflow for isolating tertiary amino-alkynes from copper-catalyzed reaction matrices.

Part 5: Troubleshooting & Optimization

Emulsion Formation
  • Cause: Presence of polymeric byproducts acting as surfactants.

  • Solution: Filter the biphasic mixture through a pad of Celite before separation. Alternatively, add more brine to the aqueous phase to increase ionic strength.

Copper Contamination
  • Symptom: The organic product oil has a greenish tint.

  • Remediation: Wash the organic phase with a 10% EDTA (disodium salt) solution at pH 8–9. EDTA chelates copper more strongly than the diamine product, pulling it back into the aqueous phase.

Residual Diethylamine
  • Symptom: NMR shows ethyl signals integrating too high; strong amine odor.

  • Remediation: The boiling point difference is large. Ensure the final vacuum distillation includes a "forerun" step to strip volatile amines before collecting the main fraction.

References

  • PubChem. (n.d.).[5] 1,4-Bis(diethylamino)-2-butyne | C12H24N2.[5][6] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Diethylamino-3-butanone (Mannich Base Purification Protocols). Organic Syntheses, Coll. Vol. 4, p. 281. Retrieved from [Link]

  • Jessop, P. G., et al. (2011). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry. Retrieved from [Link]

Sources

Precision in the Pipeline: A Master Guide to Assay Optimization and Troubleshooting in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Noise

In early drug discovery, an assay is not merely a protocol; it is a decision-making engine. A false negative in a primary screen discards a potential blockbuster therapeutic, while a false positive drains resources in hit-to-lead validation. As scientists, we must shift our mindset from "getting an assay to work" to "designing an assay that cannot fail silently."

This guide synthesizes field-proven optimization strategies for biochemical and cell-based assays, grounded in the statistical rigor of the NCBI Assay Guidance Manual and the foundational principles of signal detection theory.

Part 1: The Statistical Foundation (Z-Factor)[1][2]

Before optimizing reagents, we must define success.[1] The Signal-to-Background (S/B) ratio is often misleading because it ignores data variability. The gold standard for assay robustness is the Z-factor (Z') , defined by Zhang et al. (1999).[2] It integrates both the dynamic range and the data variation (standard deviation) into a single metric.[3]

The Z-Factor Logic Flow

The following diagram illustrates the decision matrix for interpreting assay quality based on statistical separation.

Z_Factor_Logic Start Calculate Mean (µ) & SD (σ) of Positive (+) and Negative (-) Controls Calc Calculate Z' Factor Z' = 1 - (3σp + 3σn) / |µp - µn| Start->Calc Decision Evaluate Z' Value Calc->Decision Excellent Z' > 0.5 (Excellent Assay) Decision->Excellent > 0.5 Marginal 0 < Z' < 0.5 (Optimization Required) Decision->Marginal 0.0 - 0.5 Fail Z' < 0 (Unusable / Screen Impossible) Decision->Fail < 0 Action_Exc Proceed to HTS Excellent->Action_Exc Action_Mar Reduce Variability (σ) or Increase Signal Window Marginal->Action_Mar Action_Fail Redesign Assay Format Fail->Action_Fail

Figure 1: Decision logic for assay validation based on Z-factor statistical thresholds.

Data Interpretation Table
Z-Factor ValueClassificationAction Required
1.0 IdealTheoretical maximum; rarely achieved in practice.
0.5 ≤ Z' < 1.0 ExcellentGreen Light. Separation band is large; highly reliable for HTS.
0 < Z' < 0.5 MarginalYellow Light. Usable for secondary screens with replicates, but risky for primary single-point screening.
Z' ≤ 0 UnusableRed Light. The variation exceeds the dynamic range. Do not screen.

Part 2: Biochemical Assay Optimization (Enzyme Kinetics)

A common failure mode in enzymatic screens is selecting the wrong substrate concentration (


).
  • Scenario: You use a saturating substrate concentration (

    
    ) to maximize signal (
    
    
    
    ).
  • Consequence: You desensitize the assay to competitive inhibitors. Competitive inhibitors bind to the active site; if the substrate overwhelms the active sites, the inhibitor cannot compete effectively, leading to false negatives (right-shifted

    
    ).
    
The Optimization Protocol: Balanced Kinetics

To detect competitive inhibitors, the substrate concentration should be set at or slightly below the Michaelis-Menten constant (


).[4]
Workflow:

Determination & Linearity
  • Enzyme Titration: Determine the linear range of enzyme concentration where product formation is proportional to enzyme amount.

  • Time Course: Select a time point within the initial velocity phase (linear portion of the curve). Rule of Thumb: Substrate conversion should be

    
     to maintain steady-state assumptions.
    
  • Michaelis-Menten Curve: Titrate substrate (0.2x to 10x estimated

    
    ) at the fixed enzyme concentration.
    

Enzyme_Optimization Step1 1. Enzyme Titration (Find Linear Range) Step2 2. Time Course (Limit to <10% Conversion) Step1->Step2 Step3 3. Substrate Titration (0.2x to 10x Km) Step2->Step3 Analysis Non-Linear Regression (Fit to Michaelis-Menten) Step3->Analysis Selection Select [S] = Km for Competitive Screening Analysis->Selection

Figure 2: Workflow for optimizing enzymatic conditions to maximize inhibitor sensitivity.

Part 3: Cell-Based Assay Troubleshooting

Cellular assays introduce biological noise: passage number, confluence, and edge effects.

Mitigating Edge Effects

In 96- or 384-well plates, outer wells often evaporate faster or experience different thermal gradients than inner wells. This causes the "Edge Effect," where data from the perimeter is statistically distinct from the center.

  • Solution A (The Moat): Do not use the outer 36 wells (in a 96-well plate) for data. Fill them with sterile PBS or media.[5]

  • Solution B (Thermal Equilibration): Allow plates to sit at room temperature for 20–30 minutes after seeding before placing them in the incubator. This promotes even cell settling before attachment.

DMSO Tolerance Protocol

Compounds are dissolved in DMSO, but DMSO is cytotoxic and can induce cell differentiation. You must determine the "No-Observed-Adverse-Effect Level" (NOAEL) for your specific cell line.

Protocol: DMSO Titration

  • Seed Cells: Plate cells at optimal density (e.g., 5,000 cells/well) in 90 µL media.

  • Prepare Stocks: Prepare 10x DMSO stocks in media ranging from 0% to 10% (Final assay concentration: 0% to 1%).

  • Treatment: Add 10 µL of 10x stocks to wells.

  • Incubation: Incubate for the duration of the intended assay (e.g., 24 or 48 hours).

  • Readout: Measure cell viability (e.g., CellTiter-Glo or MTT).

  • Analysis: Plot Relative Luminescence Units (RLU) vs. DMSO %.

    • Acceptance Criteria: The concentration where signal deviates <10% from the 0% control is your maximum tolerance (usually 0.1% - 0.5%).

Part 4: The Troubleshooting Matrix

Use this matrix to diagnose common assay failures.

SymptomRoot Cause AnalysisCorrective Action
High Well-to-Well Variability (CV > 10%) Pipetting errors or cell settling issues.Use automated liquid handling.[6] For cells, use a multidrop dispenser with constant stirring.
Drift (Signal gradient across plate) Reagent instability or temperature gradient.Use a "serpentine" pipetting mode. Incubate plates in a humidity chamber.
Low Z' (< 0.5) despite high S/B High Standard Deviation (Noise).Optimize lysis buffers or wash steps. Check for bubbles in optical path.
"Hook Effect" (Low signal at high analyte) Antigen excess in immunoassays.Dilute samples to fall within the linear range of the standard curve.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening. [Link]

  • NCBI Assay Guidance Manual. (Continuously Updated). Bethesda (MD): National Library of Medicine (US). [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. [Link]

  • Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Assay Guidance Manual. [Link]

Sources

Advanced Purification Protocols: Removal of Unreacted Diethylamine from 2-Butyne-1,4-Diamine Derivatives

[1]

Executive Summary

In the synthesis of 2-butyne-1,4-diamine derivatives—specifically the Mannich base 1,4-Bis(diethylamino)-2-butyne —unreacted diethylamine (DEA) is a persistent impurity.[1] Its removal is critical not merely for purity specifications but for safety: DEA is a secondary amine and a direct precursor to N-Nitrosodiethylamine (NDEA) , a potent mutagen and carcinogen strictly regulated in pharmaceutical intermediates (ICH M7 guidelines).[1]

This guide details a self-validating purification workflow focusing on thermodynamic separation (vacuum stripping) and azeotropic polishing, ensuring residual DEA levels are reduced to compliant limits (<100 ppm).

Part 1: The Chemical Context & Challenge

The Reaction Matrix

The target molecule is typically synthesized via a copper-catalyzed Mannich reaction:

123

The crude mixture contains:

  • Target: 1,4-Bis(diethylamino)-2-butyne (High Boiling Point, Thermally Sensitive).

  • Impurity: Diethylamine (Volatile, BP: 55°C).

  • Byproduct: Water (Forms azeotropes).[1]

  • Catalyst: Copper salts (Non-volatile).[1]

Thermodynamic Properties Table

Effective separation relies on exploiting the volatility gap while managing the thermal instability of the alkyne backbone.

ComponentBoiling Point (1 atm)Vapor Pressure (20°C)Solubility (Water)Critical Risk
Diethylamine (DEA) 55.5°C~24.7 kPaMiscibleNitrosamine Precursor
Target Diamine >160°C (Est.)[1]<0.1 kPaPartial/LowPolymerization at >140°C
Water 100°C2.3 kPa-Hydrolysis

Part 2: Purification Workflow (Methodology)

The removal process is a two-stage cascade: Bulk Removal via Vacuum Stripping followed by Trace Removal via Steam Stripping.[1]

Stage 1: Vacuum Stripping (Bulk Removal)

Objective: Reduce DEA content from ~15% to <1%.[1]

Protocol:

  • Setup: Use a rotary evaporator or falling film evaporator (FFE) to minimize residence time.[1]

  • Vacuum Application: Reduce pressure to 20–30 mbar .

  • Temperature Ramp:

    • Initiate bath temperature at 40°C to strip bulk DEA.[1]

    • Gradually increase to 70°C .[1] Do not exceed 90°C to prevent alkyne polymerization or degradation.[1]

  • Condenser: Maintain coolant at -10°C. DEA is highly volatile; insufficient cooling will damage the vacuum pump.[1]

Mechanism: The large boiling point differential (

1
Stage 2: Azeotropic Steam Stripping (Trace Removal)

Objective: Reduce DEA content from <1% to <100 ppm.[1]

Simple distillation often fails at the ppm level due to Raoult's Law deviations (tailing). Steam stripping introduces a "carrier" vapor (water) that lowers the partial pressure of DEA, facilitating its release at lower temperatures.

Protocol:

  • Water Addition: Add deionized water (10-20% v/v relative to crude oil) to the reaction vessel.

  • Azeotrope Formation: DEA forms a binary azeotrope with water (BP ~55°C, though weak).[1] More importantly, steam acts as a mass transfer agent.[1]

  • Stripping:

    • Heat mixture to 80-90°C under reduced pressure (100 mbar).

    • Water codistills with residual DEA.[1]

  • Phase Separation: If the product is water-insoluble, allow the mixture to settle and decant the aqueous layer (which now holds the scavenged DEA).

  • Drying: Dry the organic phase with Magnesium Sulfate (

    
    ) or molecular sieves to remove residual moisture.[1]
    
Visual Workflow (DOT Diagram)

PurificationProcessReactorCrude Reaction Mixture(Target + DEA + Cu)FilterFiltration(Remove Solid Catalyst)Reactor->FilterRemove SolidsVacStripVacuum Stripping(20 mbar, 60°C)Filter->VacStripFiltrateSteamStripSteam Stripping(Water Addition + Distillation)VacStrip->SteamStripCrude Oil (<1% DEA)WasteDEARecovered DEA(To Scrubbers)VacStrip->WasteDEABulk DEA VaporPhaseSepPhase Separation(Decant Aqueous DEA)SteamStrip->PhaseSepOil/Water MixWasteAqAqueous Waste(DEA + Salts)SteamStrip->WasteAqSteam/DEA VaporFinalDryVacuum Drying(Final Product)PhaseSep->FinalDryWet ProductPhaseSep->WasteAqAqueous LayerTarget: 1,4-Bis(diethylamino)-2-butyneTarget: 1,4-Bis(diethylamino)-2-butyneFinalDry->Target: 1,4-Bis(diethylamino)-2-butyne<100ppm DEA

Figure 1: Cascade purification workflow for removing Diethylamine from Mannich base derivatives.

Part 3: Analytical Validation (GC-HS)

You cannot manage what you cannot measure. Standard HPLC is often insufficient for volatile amines due to poor UV absorption.[1] Headspace Gas Chromatography (GC-HS) is the gold standard.[1]

Method Principle

Direct injection of the amine product can contaminate the GC liner with high-boiling residues. Headspace analysis heats the sample in a sealed vial, equilibrating the volatile DEA into the gas phase, which is then injected.

Protocol (Self-Validating)
  • Column: DB-624 or equivalent (specifically designed for volatile amines).[1]

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).[1] Note: Do not use water if the product hydrolyzes.

  • Alkalization: Add 1N NaOH to the headspace vial.

    • Reasoning: This ensures all DEA exists as the free base (volatile) rather than a salt (non-volatile), maximizing sensitivity.

  • Oven Program: 40°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    220°C.
  • Detection: FID (Flame Ionization Detector) or MS (Mass Spectrometry).[1]

Analytical Logic Flow

AnalyticalLogicSamplePurified Product SamplePrepSample Prep:Dissolve in DMSO + NaOHSample->PrepHeadspaceHeadspace Equilibration(80°C for 20 min)Prep->HeadspaceGCGC-FID Analysis(DB-624 Column)Headspace->GCDecisionDEA Peak Area?GC->DecisionPassRelease Batch(< Limit)Decision->Pass< 100 ppmFailReprocess(Repeat Steam Strip)Decision->Fail> 100 ppm

Figure 2: Analytical decision tree for residual amine validation.

Part 4: Troubleshooting & Scavenging (The "Nuclear Option")

If thermodynamic methods fail to reach ultra-low limits (e.g., <10 ppm for genotoxicity compliance), chemical scavenging is required.[1]

Resin Scavenging Protocol:

  • Selection: Use a strongly acidic cation exchange resin (e.g., Amberlyst 15).[1]

  • Challenge: Both the product and impurity are amines.

  • Differentiation:

    • DEA (Secondary Amine) is sterically smaller than the Tetraethyl-product (Tertiary Amine).[1]

    • However, selectivity is poor.[1] This method is NOT recommended unless the product is the primary amine (2-butyne-1,4-diamine) and DEA is a contaminant.[1]

  • Alternative: Use a polymer-bound isocyanate scavenger.[1]

    • Mechanism:[1][4][5][6][7] Isocyanates react rapidly with secondary amines (DEA) to form ureas but cannot react with tertiary amines (the product).

    • Step: Stir crude oil with polystyrene-bound isocyanate for 2 hours.[1] Filter. DEA is covalently locked to the beads; the product passes through.

References

  • PubChem. (2025).[1][8] 1,4-Bis(diethylamino)-2-butyne Compound Summary. National Library of Medicine. [Link]

  • Raghuram, P., et al. (2010).[1] Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[1] [Link]

  • Organic Syntheses. (1943).[1] 1-Diethylamino-3-butanone (Mannich Reaction Protocols).[1][9] Org. Synth. 23, 24. [Link]

Thermodynamic and Kinetic Control in the Catalytic Ethynylation of Diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Optimization Protocol

Executive Summary

The synthesis of N,N-Diethylprop-2-yn-1-amine (via the ethynylation of diethylamine with formaldehyde and acetylene) is a cornerstone reaction in the production of pharmaceutical intermediates, including MAO inhibitors and antifungal agents. While the reaction is classically defined by Reppe chemistry, industrial optimization is frequently plagued by a specific thermodynamic-kinetic conflict: the volatility of diethylamine (BP: 55.5°C) versus the activation energy required for copper acetylide formation (>60°C).

This guide provides a technical framework for optimizing reaction temperature, moving beyond "recipe-based" chemistry to a first-principles approach. We establish that the optimal operational window lies not in a static temperature, but in a pressure-dependent thermal ramp that manages the stability of the active Cu(I) species while mitigating acetylene polymerization (cuprene formation).

Mechanistic Foundation: The Copper-Acetylide Cycle

To optimize temperature, one must first understand what the temperature is driving. The reaction does not proceed via a simple collision between diethylamine and acetylene. It is a Cu(I)-catalyzed Mannich-type addition .

The Catalytic Cycle

The rate-determining steps are heavily temperature-dependent:

  • Activation: In situ reduction of Cu(II) precursors (if used) to the active Cu(I) species.

  • Acetylide Formation: Reaction of dissolved acetylene with Cu(I) to form the copper active species (Cu-C≡CH). This step is endergonic and kinetically slow below 50°C.

  • Mannich Addition: The reaction of the copper acetylide with the iminium ion (generated in situ from diethylamine and formaldehyde).

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific points where temperature exerts control (and risk).

G cluster_inputs Reactants Start Pre-Catalyst (CuO or CuCl) ActiveCu Active Cu(I) Species Start->ActiveCu Activation (T > 60°C) Acetylide Copper Acetylide (Cu-C≡CH) ActiveCu->Acetylide + Acetylene (Rate Limiting) Product N,N-Diethylprop-2-yn-1-amine ActiveCu->Product Regeneration Acetylide->Product + Iminium Ion Cuprene Cuprene (Side Product) Polymerization Acetylide->Cuprene Thermal Runaway (T > 95°C) Iminium Diethyl-Iminium Ion [Et2N+=CH2] DEA Diethylamine (BP 55°C) DEA->Iminium + HCHO (Fast eq.) HCHO Formaldehyde

Figure 1: Catalytic cycle of the Reppe-Mannich ethynylation showing the critical branch point for cuprene formation at high temperatures.

The Thermodynamic & Kinetic Profiling

The optimization challenge is a multi-variable constraint problem. You are balancing three competing factors:

The Volatility Constraint (Diethylamine)
  • Fact: Diethylamine boils at 55.5°C .

  • Implication: Any reaction temperature optimized for kinetics (typically >60°C) will exceed the boiling point of the amine.

  • Solution: The reaction must be conducted under pressure (autoclave) to maintain the amine in the liquid phase where the catalyst resides. Atmospheric reflux is inefficient due to the low solubility of acetylene in boiling amine.

The Acetylene Solubility Paradox
  • Fact: Acetylene solubility in aqueous/organic media decreases as temperature increases.

  • Conflict: Higher temperatures accelerate the reaction rate (

    
    ) but decrease the concentration of dissolved substrate (
    
    
    
    ).
  • Optimization: You must increase acetylene partial pressure to compensate for higher temperatures, but strictly within safety limits (< 1.5 - 2.0 bar typically, or higher only with specialized suppression equipment).

Thermal Stability of Cu-Acetylide
  • Low Temp (<50°C): The Cu-acetylide complex forms too slowly. The reaction stalls.

  • High Temp (>90°C): The complex becomes unstable, leading to:

    • Cuprene Formation: Acetylene polymerizes into an inactive, voluminous solid (cuprene) that fouls the reactor and encapsulates the catalyst.

    • Catalyst Reduction: Cu(I) can disproportionate to metallic Cu(0), which is catalytically dead for this transformation.

Experimental Optimization Protocol

This protocol uses a Design of Experiments (DoE) approach to determine the precise optimal temperature for your specific reactor geometry and catalyst loading.

Safety Warning: Acetylene is thermodynamically unstable. Ensure your autoclave is rated for acetylene service (spark-proof, proper metallurgy—no silver or high-content copper alloys >65% in wetted parts, though the catalyst itself is copper).

Standard Conditions (Baseline)
  • Catalyst: CuCl (or supported CuO on Silica/Bismuth doped).

  • Stoichiometry: Diethylamine (1.1 eq), Paraformaldehyde (1.0 eq), Acetylene (maintained at constant pressure).

  • Solvent: Dioxane or Toluene (preferred over water to increase acetylene solubility and protect the iminium intermediate).

Temperature Screening Workflow
ExperimentTemp (°C)Pressure (bar)Time (h)Expected OutcomeMechanistic Insight
A (Control) 401.58< 10% Conv.Kinetic incompetence; Cu-acetylide formation is rate-limiting.
B (Low) 601.5640-60% Conv.Reaction initiates.[1] DEA is slightly above BP; pressure ensures liquid phase.
C (Target) 75 1.5 4 > 85% Conv. Optimal balance of kinetics and substrate solubility.
D (High) 951.53High Conv., Low YieldFormation of "red tars" (cuprene). Catalyst deactivation observed.[2]
Step-by-Step Procedure (Autoclave)
  • Inerting: Purge the autoclave with Nitrogen (

    
    ) three times to remove Oxygen (critical to prevent Cu(I) oxidation to inactive Cu(II)).
    
  • Loading: Charge Paraformaldehyde, CuCl catalyst, and solvent.

  • Amine Addition: Add Diethylamine last to minimize exotherms before sealing.

  • Pressurization: Introduce Acetylene to 0.5 bar.

  • Ramp: Heat to 70°C over 30 minutes.

    • Note: As T rises, P will rise due to amine vapor pressure.

  • Reaction Phase: Once at 70°C, increase Acetylene pressure to 1.5 bar (total system pressure will be higher due to solvent/amine vapor; ensure Acetylene partial pressure is controlled).

  • Monitoring: Monitor Acetylene uptake via mass flow controller. When uptake ceases, the reaction is complete.

Decision Matrix for Process Control

Use the following logic flow to troubleshoot and adjust conditions during scale-up.

DecisionMatrix Start Analyze Reaction Output CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Cuprene/Tar Present? CheckYield->CheckPurity Yes Action2 Increase Temp by 5°C Check Catalyst Loading CheckYield->Action2 No (Reaction too slow) Action1 Process Validated CheckPurity->Action1 No Action3 Decrease Temp by 10°C Verify Agitation CheckPurity->Action3 Yes (Thermal instability)

Figure 2: Process optimization logic for tuning reaction temperature.

Critical Safety & Integrity Parameters

Acetylene Partial Pressure

The partial pressure of acetylene must strictly adhere to safety guidelines. While 1.5 bar is standard for laboratory glass/steel, industrial processes may go higher only if the reactor is designed for deflagration containment.

  • Rule: Total Pressure

    
     Acetylene Pressure.
    
  • At 75°C, Diethylamine Vapor Pressure

    
     1.8 bar.
    
  • If your gauge reads 3.0 bar, your Acetylene partial pressure is only ~1.2 bar. Do not mistake total pressure for reactant availability.

Catalyst Handling

Copper acetylides are explosive when dry.[3]

  • Protocol: Never filter the catalyst to dryness. Always quench the reaction mixture with acid or keep the catalyst wet with solvent during workup.

References

  • Reppe, W. et al. "Ethynylation: The reaction of acetylene with aldehydes and amines." Justus Liebigs Annalen der Chemie, 1955.
  • Trotuş, I. T., et al. "Kinetics and Mechanism of the Ethynylation of Formaldehyde over Copper-Based Catalysts." Chemical Engineering Science, 2014.

  • Compressed Gas Association (CGA). "Safe Handling of Acetylene." CGA G-1.3. (Authoritative safety standard for acetylene pressure/temperature limits).

  • Shi, J., et al. "Kinetic study of C1 Criegee intermediate with diethylamine."[4] Chemical Physics Letters, 2023.[4] (Provides kinetic data on diethylamine reactivity). [4]

  • Falbe, J. (Ed.). "New Syntheses with Carbon Monoxide." Springer-Verlag, 1980.

Sources

Technical Guide: Controlling Side Reactions in Formaldehyde-Acetylene-Amine Condensation (A³-Coupling)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The condensation of formaldehyde, acetylene (or terminal alkynes), and amines—commonly known as the A³-Coupling (Aldehyde-Alkyne-Amine) —is the premier method for synthesizing propargylamines. These motifs are critical pharmacophores in neurodegenerative therapeutics (e.g., MAO-B inhibitors like Rasagiline) and versatile synthons for "Click" chemistry.

However, the industrial scalability of this reaction is frequently compromised by three specific failure modes: Glaser homocoupling of the alkyne, polymerization of the formaldehyde source, and hydrolysis of the iminium intermediate.

This guide moves beyond basic synthesis to provide a rigorous control strategy. It focuses on the Cu(I)-catalyzed pathway, establishing a self-validating protocol that minimizes side reactions through kinetic control and rigorous exclusion of oxidants.

Mechanistic Landscape & Competitive Pathways

To control the reaction, one must understand the competition between the productive catalytic cycle and the destructive side pathways. The reaction relies on the convergence of two transient species: the Copper(I)-Acetylide and the Iminium Ion .

The Productive Cycle vs. The Glaser Trap

The primary mechanism involves the activation of the alkyne C-H bond by a metal catalyst (typically Cu(I)) to form a copper acetylide. Simultaneously, the amine condenses with formaldehyde to generate an electrophilic iminium ion.

  • The Critical Junction: The copper acetylide is nucleophilic.[1] In the absence of oxygen, it attacks the iminium ion to form the propargylamine. In the presence of oxygen (even trace amounts), it undergoes oxidative dimerization (Glaser coupling).

Visualization: Reaction Network Topology

The following diagram maps the kinetic competition between the desired A³ pathway and the irreversible Glaser side reaction.

A3_Mechanism_Control Substrates Amine + Formaldehyde + Alkyne Iminium Iminium Ion (Electrophile) Substrates->Iminium -H2O Cu_Acetylide Cu(I)-Acetylide (Nucleophile) Substrates->Cu_Acetylide Cu(I) Cat. Polymer Paraformaldehyde Residue Substrates->Polymer Low Temp / Poor Solv. Product Propargylamine (Target) Iminium->Product Nucleophilic Attack (Anaerobic) Cu_Acetylide->Product Glaser 1,3-Diyne (Glaser Impurity) Cu_Acetylide->Glaser O2 / Oxidant (Fast Step)

Figure 1: Kinetic competition between the productive A³-coupling (Green) and the oxidative Glaser homocoupling (Red).

Critical Control Parameters (CCP)

The following parameters must be strictly managed to shift the equilibrium toward the propargylamine.

Oxygen Management (The Glaser Suppression)

The formation of 1,3-diynes (Glaser products) is the most persistent side reaction. It is catalyzed by the same copper species required for the main reaction but requires an oxidant (O₂).

  • Directive: The reaction vessel must be purged with inert gas (

    
     or Ar).
    
  • Advanced Control: For highly sensitive alkynes, add 10-20 mol% Sodium Ascorbate . This acts as a scavenger, keeping copper in the Cu(I) state and preventing the Cu(II)-mediated oxidative coupling cycle.

Formaldehyde Source & Stoichiometry

Using gaseous formaldehyde is impractical. Aqueous formalin (37%) introduces water, which inhibits iminium formation (Le Chatelier’s principle).

  • Recommendation: Use Paraformaldehyde (PFA) .

  • The Risk: PFA depolymerization is endothermic. If the reaction temperature is too low (<70°C), PFA remains solid, leading to low conversion. If too high (>110°C) without adequate reflux, formaldehyde gas is lost.

  • Stoichiometry: Use a 1.2 - 1.5 equivalent excess of PFA relative to the amine to account for loss to the headspace and incomplete depolymerization.

Catalyst Selection

While CuCl and CuBr are standard, they are prone to oxidation.

  • Gold Standard: CuI (Copper(I) Iodide) . The iodide ligand provides a "soft" stabilization to the Cu(I) center, making it less susceptible to oxidation than the chloride or bromide counterparts.

  • Loading: 1–5 mol% is sufficient. Higher loading increases the rate of Glaser coupling disproportionately.

Experimental Protocol: Optimized Synthesis

This protocol is designed for the synthesis of N,N-dialkyl-3-phenylprop-2-yn-1-amine, but is adaptable for other substrates.

Scale: 10 mmol Solvent: 1,4-Dioxane (Preferred for PFA solubility) or Toluene.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Fit the condenser with a nitrogen inlet adapter. Flush the system with

      
       for 15 minutes.
      
  • Reagent Charging (The "Cold" Step):

    • Charge CuI (95 mg, 0.5 mmol, 5 mol%) .

    • Charge Paraformaldehyde (360 mg, 12 mmol, 1.2 equiv) .

    • Critical Step: Add 1,4-Dioxane (10 mL) . Sparge the solvent with nitrogen for 5 minutes before adding the liquid reactants.

  • Substrate Addition:

    • Add the Secondary Amine (10 mmol) .

    • Add the Terminal Alkyne (11 mmol, 1.1 equiv) via syringe.

    • Note: Adding the alkyne last ensures the copper complexes with the alkyne in the presence of the iminium precursors, synchronizing the rates.

  • Reaction Phase:

    • Heat the mixture to 100°C .

    • Observation: The white suspension of PFA will dissolve as it depolymerizes and reacts. The solution should turn homogeneous (often yellow/brown).

    • Monitor via TLC or GC-MS at 2 hours. Look for the disappearance of the alkyne.

  • Workup (The "Glaser" Danger Zone):

    • Cool to Room Temperature before exposing to air. Hot Cu(I) + Air = Rapid Glaser coupling.

    • Filter through a short pad of Celite to remove the copper catalyst immediately.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Data Summary: Solvent & Catalyst Effects[1][2][3][4][5][6]
EntryCatalystSolventTemp (°C)Yield (%)Glaser Byproduct (%)Notes
1 CuClToluene1007812High byproduct due to Cu(I) oxidation.
2 CuIWater10065<1Green, but low solubility of PFA limits yield.
3 CuI Dioxane 100 94 <2 Optimal balance of solubility and rate.
4 Cu(OTf)₂DCM40455Temp too low for effective PFA depolymerization.

Troubleshooting Matrix

When the reaction fails, use this logic flow to identify the root cause.

Troubleshooting_Matrix Start Problem Observed Issue1 Low Yield + Unreacted PFA Start->Issue1 Issue2 High Yield of Dimer (Glaser) Start->Issue2 Issue3 No Reaction Start->Issue3 Sol1 Increase Temp > 80°C Switch to Dioxane Issue1->Sol1 Sol2 Check N2 Line Add Na-Ascorbate Issue2->Sol2 Sol3 Check Catalyst Quality (Is CuI white or brown?) Issue3->Sol3

Figure 2: Decision tree for diagnosing reaction failures based on impurity profiles.

References

  • Wei, C., & Li, C.-J. (2003). A³-Coupling of Aldehydes, Amines, and Alkynes.[2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 125(32), 9584–9585.

  • Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A³-coupling. Chemical Society Reviews, 41(10), 3790-3807.

  • Yoo, W.-J., Zhao, L., & Li, C.-J. (2011). The A³-coupling reaction: highly efficient synthesis of propargylamines.[4][10][11] Aldrichimica Acta, 44(2), 43-51.

  • Glaser, C. (1869).[12] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for the side reaction).

Sources

Technical Comparative Guide: N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine (TEBDA) vs. Propargyl Alcohol (PA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine with Propargyl alcohol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity[1]

This guide provides a rigorous technical comparison between Propargyl Alcohol (PA) , the industry-standard acetylenic alcohol, and N,N,N',N'-tetraethyl-2-butyne-1,4-diamine (TEBDA) , a specialized amino-alkyne. While both compounds share an acetylenic core (–C≡C–) and are utilized in corrosion inhibition and organic synthesis, their behaviors diverge significantly due to their terminal functional groups.

  • Propargyl Alcohol (PA): A small, highly reactive terminal alkyne alcohol.[1] It is the primary building block for acetylenic chemistry and a benchmark corrosion inhibitor that functions via polymerization.

  • TEBDA: A symmetrical, internal alkyne diamine. It functions as a potent chelating agent and "Class II" electroplating brightener, leveraging steric bulk and nitrogen lone pairs for strong surface adsorption without polymerization.

Physicochemical Comparison
PropertyPropargyl Alcohol (PA)N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine (TEBDA)
CAS Number 107-19-7105-18-0
Structure HC≡C-CH₂OH(C₂H₅)₂N-CH₂-C≡C-CH₂-N(C₂H₅)₂
Molecular Weight 56.06 g/mol 196.33 g/mol
Physical State Colorless, volatile liquidPale yellow to amber liquid
Boiling Point 114 °C~120-125 °C (at reduced pressure, ~10 mmHg)
Solubility Miscible with water, alcoholsSoluble in acids, organic solvents; limited water solubility
pKa ~13.6 (hydroxyl)~8-9 (tertiary amine)
Reactivity Class Terminal Alkyne, Primary AlcoholInternal Alkyne, Tertiary Diamine
Primary Hazard High Toxicity (Oral/Dermal) , FlammableIrritant, Bioactive (Tremorine analog)

Divergent Synthesis Pathways

Understanding the origin of these compounds is critical for synthetic planning. Both are derived from acetylene and formaldehyde but follow divergent Mannich-type or Reppe chemistry pathways.

Diagram 1: Divergent Synthetic Pathways

The following diagram illustrates how Acetylene serves as the common progenitor, branching into PA (via mono-addition) or TEBDA (via bis-aminomethylation).

SynthesisPathways cluster_0 Industrial Scale Acetylene Acetylene (HC≡CH) PA Propargyl Alcohol (PA) (HC≡C-CH2OH) Acetylene->PA Reppe Reaction + 1 eq HCHO Cu catalyst Butynediol 1,4-Butynediol (HOH2C-C≡C-CH2OH) Acetylene->Butynediol + 2 eq HCHO TEBDA TEBDA (Et2N-CH2-C≡C-CH2-NEt2) Acetylene->TEBDA Mannich Reaction + 2 eq HCHO + 2 eq Et2NH Cu(OAc)2 catalyst HCHO Formaldehyde (HCHO) Amine Diethylamine (Et2NH) PA->Butynediol + HCHO

Caption: Divergent synthesis from Acetylene. PA is formed via Reppe chemistry, while TEBDA is synthesized via a double Mannich condensation.

Mechanism of Action: Corrosion Inhibition & Surface Science[3]

This is the primary overlapping application. The mechanisms differ fundamentally, dictating their use cases.

Propargyl Alcohol: The Polymerizing Film Former

PA is the "gold standard" for inhibiting acid corrosion (e.g., HCl pickling).

  • Mechanism: PA molecules adsorb onto the metal surface via the alkyne pi-electrons. Under acidic conditions and potential bias, the terminal alkyne proton is labile, facilitating surface-catalyzed polymerization . This forms a thick, hydrophobic, 3D polymer film that physically blocks acid access.

  • Limitation: The film can be brittle and requires high concentrations for long-term stability.

TEBDA: The Adsorption Chelate

TEBDA acts as a mixed-type inhibitor (anodic and cathodic) but relies on chemisorption rather than polymerization.

  • Mechanism:

    • N-Anchoring: The two tertiary nitrogen atoms possess lone pairs that form strong coordinate bonds with empty d-orbitals of transition metals (Fe, Ni, Cu).

    • Pi-Backbonding: The internal alkyne bond donates pi-electrons to the metal surface.

    • Steric Shielding: The four ethyl groups provide a large hydrophobic umbrella, repelling water and ions (Cl⁻, H⁺) from the surface.

  • Advantage: Does not form a permanent polymer sludge; easier to remove/strip. High efficacy in electroplating as a "leveler" (suppresses growth at high-current density peaks).

Diagram 2: Surface Adsorption Mechanisms

AdsorptionMechanism cluster_PA Propargyl Alcohol (Polymerization) cluster_TEBDA TEBDA (Chemisorption) PA_Mol PA Molecule (Terminal Alkyne) Polymer 3D Polymer Film (Protective Barrier) PA_Mol->Polymer Surface Catalyzed Polymerization Acid Acidic Medium (H+) Acid->Polymer Catalyst TEBDA_Mol TEBDA Molecule (Internal Alkyne + Diamine) Chelation N-Metal Coordinate Bond TEBDA_Mol->Chelation Lone Pair Donation Umbrella Hydrophobic Steric Shield (Ethyl Groups) TEBDA_Mol->Umbrella Physical Blocking

Caption: PA relies on polymerization to form a barrier, whereas TEBDA relies on strong N-Metal coordination and steric shielding.

Drug Development & Pharmacological Relevance[5][6]

For pharmaceutical researchers, TEBDA is not merely an industrial chemical but a structural probe in neuropharmacology.

The Tremorine Connection

TEBDA is the tetra-ethyl analog of Tremorine (N,N,N',N'-tetramethyl-2-butyne-1,4-diamine).

  • Tremorine: A prodrug metabolized to oxotremorine, a potent muscarinic acetylcholine receptor agonist. It induces parkinsonian-like tremors in animal models.

  • TEBDA Utility: In Structure-Activity Relationship (SAR) studies, replacing the methyl groups of Tremorine with ethyl groups (TEBDA) drastically alters pharmacological profiles.

    • Steric Hindrance: The bulkier ethyl groups often reduce receptor affinity or efficacy, converting agonists into partial agonists or antagonists.

    • Research Use: TEBDA serves as a negative control or a tool to map the steric tolerance of the muscarinic binding pocket.

Experimental Protocols

Protocol A: Corrosion Inhibition Efficiency (Weight Loss Method)

Objective: Compare the inhibition efficiency (IE%) of PA and TEBDA on Mild Steel in 1M HCl.

Materials:

  • Mild Steel coupons (2cm x 2cm x 0.1cm).

  • 1M HCl solution.

  • Inhibitors: PA and TEBDA.

  • Acetone (for degreasing).

  • Analytical balance (0.1 mg precision).

Workflow:

  • Preparation: Abrade steel coupons with SiC paper (grades 400–1200). Degrease with acetone and dry. Weigh initial mass (

    
    ).
    
  • Solution Prep: Prepare 1M HCl blanks and solutions containing 1mM, 5mM, and 10mM of PA and TEBDA respectively.

  • Immersion: Suspend coupons in solutions for 6 hours at 25°C (thermostated).

  • Cleaning: Remove coupons, wash with distilled water, neutralize with bicarbonate solution, rinse with acetone, and dry.

  • Measurement: Weigh final mass (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is weight loss in acid only, and
    
    
    is weight loss with inhibitor.

Expected Outcome:

  • PA: High efficiency (>90%) at low concentrations due to film formation.

  • TEBDA: High efficiency (>85%) but may require slightly higher molar concentrations than PA. TEBDA often outperforms PA in high-temperature environments or high-flow conditions where polymer films might delaminate.

Protocol B: Synthesis of TEBDA (Mannich Route)

Note: This synthesis involves flammable and toxic reagents. Perform in a fume hood.

  • Reagents: Paraformaldehyde (2.2 eq), Diethylamine (2.2 eq), Acetylene gas (or Copper acetylide precursor), Cuprous Chloride (catalyst, 5 mol%), Dioxane (solvent).

  • Setup: 3-neck round bottom flask with reflux condenser, gas inlet, and thermometer.

  • Reaction:

    • Charge flask with paraformaldehyde, diethylamine, CuCl, and dioxane.

    • Heat to 80-90°C.

    • Bubble Acetylene gas through the mixture (or generate in situ if using specialized pressure equipment). Note: Industrial methods use high-pressure ethynylation.

    • Maintain reaction for 12-24 hours.

  • Workup:

    • Cool mixture. Filter off catalyst.

    • Remove solvent via rotary evaporation.

    • Purification: Distill the residue under reduced pressure (vacuum distillation). TEBDA boils ~120°C at 10 mmHg.

  • Characterization: Confirm structure via NMR (Signal at ~3.3 ppm for N-CH2-C≡).

Safety & Toxicity Profile

Hazard CategoryPropargyl Alcohol (PA)TEBDA
Acute Toxicity Danger. Oral LD50 (Rat) ~70 mg/kg. Dermal LD50 ~16 mg/kg.Warning. Irritant. Expected LD50 >500 mg/kg (based on diamine analogs).
Inhalation Toxic vapors.[2] Mucous membrane destruction.[2]Irritating vapors.[2] Less volatile than PA.
Carcinogenicity Suspected (due to reactive alkylation).Not classified, but bioactive (muscarinic interaction potential).
Handling Full hazmat suit/glove box recommended for neat liquid.Standard lab PPE (Gloves, Goggles, Fume Hood).

Critical Note: PA is readily absorbed through the skin and is fatal in small doses. TEBDA, while less acutely toxic, should be handled as a neuroactive substance due to its structural similarity to Tremorine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7740, 1,4-Bis(diethylamino)-2-butyne. Retrieved from [Link]

  • Frontiers in Pharmacology. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen (Discusses Muscarinic/Tremorine analogs). Retrieved from [Link]

  • MDPI - Coatings Journal. Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on Electrodeposited Nickel (Discusses alkyne brightener mechanisms). Retrieved from [Link][3][4]

  • Environmental Protection Agency (EPA). Acute Exposure Guideline Levels (AEGLs) for Propargyl Alcohol. Retrieved from [Link][3]

Sources

Thermal Stability Profiling of Acetylenic Diamine Derivatives: From Monomer Reactivity to Cross-Linked Network Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermal stability profiles of acetylenic diamine derivatives, a critical class of monomers used in high-performance thermosets (polyimides, benzoxazines) and pharmaceutical intermediates. Unlike conventional amines, these derivatives possess a "dual-stability" paradox: they must be stable enough to process as monomers yet reactive enough to undergo thermal cross-linking (curing) at elevated temperatures. This guide dissects the structural determinants—specifically distinguishing between N-propargyl and C-ethynyl aromatic architectures—that govern their decomposition pathways, processing windows, and final char yields.

Structural Determinants of Thermal Stability[1][2]

The thermal behavior of acetylenic diamines is dictated by the position of the triple bond relative to the amine functionality and the aromatic core. We classify these into two primary categories with distinct thermal profiles.

Class A: N-Propargyl Diamines (Aliphatic Alkynes)
  • Structure: The acetylenic group is attached to the nitrogen via a methylene bridge (

    
    ).
    
  • Thermal Profile: Lower thermal onset (

    
    ).
    
  • Mechanism: The methylene protons are acidic and the amine is nucleophilic, facilitating lower-temperature polymerization or rearrangement (e.g., propargyl-allene isomerization).

  • Risk: Higher susceptibility to rapid, uncontrolled exothermic decomposition if not stabilized.

Class B: Ethynyl-Substituted Aromatic Diamines (Aromatic Alkynes)
  • Structure: The acetylenic group is directly attached to the aromatic ring (

    
    ).
    
  • Thermal Profile: Higher thermal onset (

    
    ).
    
  • Mechanism: The rigid aromatic ring stabilizes the triple bond through conjugation. Cross-linking typically occurs via cyclotrimerization to form benzene rings or Glaser coupling.

  • Benefit: Superior "processing window" (gap between melting point and cure onset) and higher char yields (

    
     at 
    
    
    
    ).[1][2]

Comparative Thermal Analysis Data

The following table synthesizes data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to compare representative derivatives.

Table 1: Thermal Stability Metrics of Key Acetylenic Diamine Classes

Derivative ClassSpecific Compound ExampleMelting Point (

)
Exotherm Onset (

)
Processing WindowDecomposition (

)
Char Yield (

)
N-Propargyl N,N'-dipropargyl-4,4'-diaminodiphenyl methane


Narrow (

)

(Cured)
~55%
Ethynyl Aromatic 3,5-Diamino-ethynylbenzene


Wide (

)

(Cured)
>80%
Propargyl Ether 4,4'-Bis(propargyl-oxy)benzophenone


Moderate (

)

(Cured)
~71%
Benzoxazine Ethynyl-functionalized Benzoxazine


Moderate (

)

(Cured)
~65%

Data synthesized from high-performance polymer literature [1, 2, 3].[3]

Mechanistic Pathways of Thermal Transformation

Understanding the specific chemical pathway is vital for interpreting TGA/DSC data. The "decomposition" of the monomer is often the "curing" of the polymer.

Curing vs. Degradation
  • Curing (Desirable): Formation of stable cross-links (polyenes, benzenes). This is an exothermic event in DSC but shows no weight loss in TGA.

  • Degradation (Undesirable): Bond cleavage (C-N, C-O) releasing volatiles. This shows weight loss in TGA.[4][5]

ThermalPathways cluster_uncontrolled Uncontrolled Exotherm (Runaway) Monomer Acetylenic Diamine (Monomer) Heat1 Heating (150-250°C) Monomer->Heat1 Curing Cross-Linking (Cyclotrimerization) Heat1->Curing Controlled Reaction Explosion Rapid Decomposition (Safety Hazard) Heat1->Explosion If T > T_onset (No Catalyst/Control) Network Thermoset Network (Polyimide/Resin) Curing->Network Heat2 Heating (>450°C) Network->Heat2 Char Carbonaceous Char (Graphitic Structure) Heat2->Char Carbonization Volatiles Volatiles (H2, CH4, HCN) Heat2->Volatiles Degradation

Figure 1: Thermal transformation pathways of acetylenic diamines. The green path represents the desired curing process, while the red path indicates potential safety hazards or degradation.

Experimental Protocols for Stability Profiling

To generate the data in Table 1, a standardized protocol must be followed to distinguish between solvent evaporation, curing exotherms, and actual material degradation.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Processing Window (


) and Reaction Enthalpy (

).
  • Sample Prep: Weigh 2–5 mg of dried diamine derivative into a high-pressure crucible (gold-plated or stainless steel) to contain volatiles. Note: Standard aluminum pans may deform due to high vapor pressure.

  • Purge: Nitrogen at 50 mL/min.

  • Ramp 1 (Conditioning): Heat from

    
     to 
    
    
    
    at
    
    
    to remove moisture. Cool to
    
    
    .
  • Ramp 2 (Analysis): Heat from

    
     to 
    
    
    
    at
    
    
    .
    • Why

      
      ? Slower rates resolve overlapping peaks (e.g., melting vs. onset of cure).
      
  • Data Extraction: Identify

    
     (endotherm) and 
    
    
    
    (exotherm). Calculate the "Processing Window."
Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (


) and Char Yield.
  • Sample Prep: Place 10–15 mg of cured resin (if studying network stability) or monomer (if studying volatility) in an alumina pan.

  • Atmosphere: Run separate scans in Nitrogen (inert stability) and Air (oxidative stability).

  • Protocol:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Critical Analysis:

    • Step 1 (

      
      ):  Weight loss here indicates residual solvent or monomer volatility (sublimation).
      
    • Step 2 (

      
      ):  The true degradation onset.
      
    • Char Yield: Residual mass at

      
      .[1][2] High char (>60%) indicates suitability for ablative or flame-retardant applications [4].
      

TGA_Workflow Sample Sample Preparation (10-15mg) Atmosphere Select Atmosphere Sample->Atmosphere Nitrogen Nitrogen (Inert) Measures: Pyrolysis/Char Atmosphere->Nitrogen Air Air (Oxidative) Measures: Oxidation Resistance Atmosphere->Air Ramp Ramp 10°C/min to 800°C Nitrogen->Ramp Air->Ramp Analysis Data Analysis Ramp->Analysis Td5 Td5% (Onset of Degradation) Analysis->Td5 Char Char Yield (Residual Mass) Analysis->Char

Figure 2: Standardized TGA workflow for assessing thermal stability and oxidative resistance.

References

  • Thermal Behavior of Functionalized Polybenzoxazines. ResearchGate. Available at: [Link]

  • Thermal properties of diacetylene-containing polymer prepared from propargyl-terminated monomer. ResearchGate. Available at: [Link]

  • Preparation and Properties of High-Temperature-Resistant Polyimide Foams. MDPI. Available at: [Link][6]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.